molecular formula C19H23N7O2 B8196068 LY2880070 CAS No. 1375637-35-6

LY2880070

Cat. No.: B8196068
CAS No.: 1375637-35-6
M. Wt: 381.4 g/mol
InChI Key: LAEFIEWPUJMANC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chk1 Inhibitor LY2880070 is an orally bioavailable, selective, adenosine triphosphate (ATP)-competitive inhibitor of checkpoint kinase 1 (chk1), with potential antineoplastic and chemosensitization activities. Upon oral administration, chk1 inhibitor this compound selectively binds to chk1, thereby preventing chk1 activity and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA, inhibition of cell cycle arrest, and induction of apoptosis. This compound may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, an ATP-dependent serine/threonine kinase overexpressed in a variety of cancer cell types, mediates cell cycle checkpoint control and is essential for DNA repair;  it plays a key role in resistance to chemotherapeutic agents by repairing DNA damage.
LY-2880070 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-12-5-6-14(19(22-12)27-2)15-8-16(26-25-15)23-17-10-21-11-18(24-17)28-13-4-3-7-20-9-13/h5-6,8,10-11,13,20H,3-4,7,9H2,1-2H3,(H2,23,24,25,26)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFIEWPUJMANC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)OC4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)O[C@@H]4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375637-35-6
Record name LY-2880070
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375637356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2880070
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZXE3519Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of LY2880070 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In cancer cells, which often exhibit increased reliance on checkpoint pathways for survival due to underlying genomic instability and replication stress, the inhibition of CHK1 by this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the abrogation of the S and G2/M cell cycle checkpoints, which are normally activated in response to DNA damage. By inhibiting CHK1, this compound prevents the phosphorylation of downstream targets, most notably the CDC25 family of phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs) and forces cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.

Furthermore, this compound potentiates the efficacy of DNA-damaging chemotherapeutic agents, such as gemcitabine, by preventing the cancer cells from repairing the induced DNA lesions. This synergistic interaction forms the basis of combination therapies involving this compound.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (CHK1)< 1 nM[1]

Table 2: IC50 Values of this compound Monotherapy in Pancreatic Ductal Adenocarcinoma (PDAC) Organoids

Organoid LineIC50 (nM)Reference
PT-691[2]
PT-438[2]

Table 3: Synergistic Effects of this compound with Gemcitabine in PDAC Organoids

Organoid LineMaximal Synergistic Efficacy (Concentrations)Reference
PT-620 nM gemcitabine + 80 nM this compound[2]
PT-420 nM gemcitabine + 30 nM this compound[2]

Signaling Pathway

The CHK1 signaling pathway is a critical component of the DNA damage response. Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at Ser345, leading to its activation. Activated CHK1 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest and DNA repair. This compound, by inhibiting CHK1, disrupts this entire cascade.

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (Ser345) CDC25 CDC25 (A, B, C) CHK1->CDC25 phosphorylates (inactivates) DNA_Repair DNA Repair CHK1->DNA_Repair promotes This compound This compound This compound->CHK1 inhibits CDK CDK1/CDK2 CDC25->CDK dephosphorylates (activates) Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CDK->Cell_Cycle_Arrest promotes progression past checkpoints Mitotic_Catastrophe Mitotic Catastrophe CDK->Mitotic_Catastrophe uncontrolled activation leads to Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

CHK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines or organoids.

Protocol:

  • Cell Seeding: Seed cancer cells or organoids in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Western Blot Analysis of DDR Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key DNA damage response proteins.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and This compound Treatment Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., p-CHK1, γ-H2AX) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection and Imaging Secondary_Ab->Detection

Western Blot Experimental Workflow.

Protocol:

  • Sample Preparation: Treat cancer cells with this compound, alone or in combination with a DNA-damaging agent, for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-CHK1 (Ser345)

    • γ-H2AX (Phospho-H2A.X Ser139)

    • Phospho-KAP1 (Ser824)

    • Phospho-RPA32 (Ser4/Ser8)

    • Total CHK1, H2AX, KAP1, RPA32, and a loading control (e.g., β-actin or Vinculin)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Replication Combing Assay (DNA Fiber Analysis)

Objective: To visualize and quantify the effects of this compound on DNA replication fork dynamics.

DNA_Fiber_Assay_Workflow Labeling 1. Sequential Labeling with CldU and IdU Treatment 2. Treatment with This compound +/- Gemcitabine Labeling->Treatment Lysis_Embedding 3. Cell Lysis and Embedding in Agarose Plugs Treatment->Lysis_Embedding Combing 4. DNA Combing on Silanized Coverslips Lysis_Embedding->Combing Immunostaining 5. Immunostaining for CldU and IdU Combing->Immunostaining Imaging 6. Fluorescence Microscopy and Image Analysis Immunostaining->Imaging

DNA Fiber Assay Experimental Workflow.

Protocol:

  • Sequential Nucleoside Analog Labeling: Pulse-label cells with 5-Chloro-2'-deoxyuridine (CldU) for a defined period (e.g., 20-30 minutes), followed by a wash and a second pulse with 5-Iodo-2'-deoxyuridine (IdU) for a similar duration. This compound and/or other drugs can be added during or between the labeling steps.

  • Cell Lysis and DNA Extraction: Harvest the cells and embed them in low-melting-point agarose plugs. Lyse the cells and digest proteins with proteinase K.

  • DNA Combing: Melt the agarose plugs and stretch the DNA fibers onto silanized coverslips using a molecular combing system (e.g., FiberComb from Genomic Vision).

  • Immunodetection: Denature the DNA and perform immunofluorescence staining using primary antibodies specific for CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU), followed by fluorescently labeled secondary antibodies.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope and analyze the lengths of the CldU and IdU tracks to determine replication fork speed, origin firing, and fork stalling/collapse.

Conclusion

This compound is a highly potent CHK1 inhibitor that disrupts the DNA damage response in cancer cells, leading to cell cycle checkpoint abrogation, mitotic catastrophe, and apoptosis. Its mechanism of action makes it a compelling candidate for combination therapies with DNA-damaging agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular effects of this compound and to explore its full therapeutic potential in various cancer contexts.

References

Chk1 Inhibition by LY2880070: A Technical Guide to Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the signaling pathway targeted by the Chk1 inhibitor, LY2880070. It includes a summary of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[1][2] By inhibiting Chk1, this compound abrogates this repair mechanism, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][3] This mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents like gemcitabine, which induce replication stress.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound, both as a monotherapy and in combination regimens, although further investigation is ongoing.

Mechanism of Action and Signaling Pathway

Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1 at Ser317 and Ser345. Activated Chk1 then phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25A by Chk1 targets it for degradation, preventing the dephosphorylation and activation of Cyclin-Dependent Kinase 2 (Cdk2).[4][6][7] This leads to cell cycle arrest in the S and G2/M phases.

This compound, as an ATP-competitive inhibitor of Chk1, prevents the phosphorylation of its downstream targets.[1][2] This leads to the stabilization and continued activity of Cdc25A, which in turn dephosphorylates and activates Cdk2.[4][6][7] The resulting aberrant entry into mitosis with unrepaired DNA damage leads to mitotic catastrophe and apoptosis.

Chk1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_2 Cell Cycle Progression DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (Ser317/345) Cdc25A Cdc25A Chk1->Cdc25A phosphorylates & targets for degradation This compound This compound This compound->Chk1 inhibits Cdk2 Cdk2 Cdc25A->Cdk2 dephosphorylates & activates S/G2-M Transition S/G2-M Transition Cdk2->S/G2-M Transition promotes Apoptosis Apoptosis S/G2-M Transition->Apoptosis abrogation leads to

Figure 1: Chk1 Inhibition by this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Preclinical Efficacy
Cell/Organoid LineDrugIC50 (nM)Reference
Patient-Derived Organoid (PT-6)This compound91[8][9]
Patient-Derived Organoid (PT-4)This compound38[8][9]
HeLa CellsThis compound< 1

Note: Detailed quantitative in vivo efficacy data from xenograft studies of this compound are not publicly available, with some sources citing "unpublished observation".[10]

Clinical Pharmacokinetics (Phase Ib Monotherapy)
ParameterValueDosing RegimenReference
Half-life (t1/2)~5.35 hours200 mg BID
Cmax350.0 ng/mL200 mg BID
AUC3271.4 h∙ng/mL200 mg BID
Clinical Efficacy (Phase Ib)
TreatmentCancer TypeBest Overall ResponseNumber of PatientsReference
This compound MonotherapyAdvanced/MetastaticStable Disease (≥ 6 cycles)5
This compound + GemcitabineOvarian CancerConfirmed Partial Response1[10]
This compound + GemcitabineAdvanced/MetastaticStable Disease (≥ 6 cycles)2[10]

Experimental Protocols

This section provides detailed protocols for key experiments used in the analysis of this compound's effects.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines / Patient-Derived Organoids Treatment Treat with this compound +/- Gemcitabine Cell_Culture->Treatment Western_Blot Western Blot for pChk1, γH2AX, pKAP1, pRPA32 Treatment->Western_Blot DNA_Combing DNA Combing Assay for Replication Fork Dynamics Treatment->DNA_Combing Xenograft Establish Tumor Xenografts in Immunocompromised Mice In_Vivo_Treatment Treat Mice with this compound +/- Gemcitabine Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue for Biomarkers In_Vivo_Treatment->IHC

Figure 2: General Experimental Workflow for this compound Analysis
Western Blot for Phosphodynamic Markers

This protocol is for the detection of phosphorylated Chk1 (pChk1), γH2AX, pKAP1, and pRPA32 in cell lysates.

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with this compound and/or a DNA damaging agent for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against pChk1 (Ser345), γH2AX (Ser139), pKAP1 (Ser824), and pRPA32 (Ser33) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect chemiluminescence using an appropriate substrate and imaging system.

DNA Combing Assay

This protocol is for the analysis of DNA replication fork dynamics at the single-molecule level.

  • Cell Labeling:

    • Pulse-label cells with 5-iodo-2'-deoxyuridine (IdU) followed by a pulse with 5-chloro-2'-deoxyuridine (CldU).

  • DNA Extraction and Combing:

    • Embed cells in agarose plugs and lyse to release DNA.

    • Stretch the DNA fibers on silanized coverslips.

  • Immunodetection:

    • Denature the DNA and block the coverslips.

    • Incubate with primary antibodies specific for IdU and CldU.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Measure the length of IdU and CldU tracks to determine replication fork speed and origin firing.

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol is for the detection of pKAP1 and pRPA32 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Slide Preparation:

    • Deparaffinize and rehydrate FFPE tissue sections.

    • Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies against pKAP1 (Ser824) or pRPA32 (Ser33) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization:

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Score the staining intensity and percentage of positive cells.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of human tumor xenografts in mice to evaluate the in vivo efficacy of this compound.

  • Cell Preparation and Implantation:

    • Harvest cancer cells in log-phase growth and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., by oral gavage) and/or other agents according to the desired schedule.

  • Efficacy Evaluation:

    • Measure tumor volume regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC).

    • Calculate tumor growth inhibition (TGI) to determine treatment efficacy.

Conclusion

This compound is a potent and selective Chk1 inhibitor that disrupts the DNA damage response, leading to cancer cell death. Its mechanism of action, involving the abrogation of the Chk1-Cdc25A-Cdk2 signaling axis, provides a strong rationale for its use in combination with DNA-damaging chemotherapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Chk1 inhibitors in preclinical and clinical settings. Further research is warranted to identify predictive biomarkers and optimize combination strategies to maximize the therapeutic potential of this class of agents.

References

The Making of a Checkpoint Kinase Inhibitor: A Technical Overview of LY2880070

Author: BenchChem Technical Support Team. Date: December 2025

While the detailed discovery and lead optimization process for LY2880070, a potent and selective CHK1 inhibitor, remains largely proprietary and unpublished in peer-reviewed literature, a comprehensive analysis of patent literature reveals the chemical synthesis of this clinical trial candidate. This guide provides a technical summary of the available information on this compound, focusing on its chemical synthesis, mechanism of action, and the broader context of its development.

Developed by Eli Lilly and Co., this compound is an orally bioavailable small molecule that targets Checkpoint Kinase 1 (CHK1), a critical enzyme in the DNA damage response pathway. By inhibiting CHK1, this compound has the potential to enhance the efficacy of DNA-damaging chemotherapies in cancer treatment.

Discovery and Development Context

Publicly accessible scientific literature does not offer a detailed narrative of the discovery of this compound, including the initial hit identification, lead optimization, or extensive structure-activity relationship (SAR) studies. Such information is typically proprietary to the developing pharmaceutical company. However, the development of selective CHK1 inhibitors has been a significant focus in oncology research, aiming to exploit the reliance of many cancer cells on this checkpoint for survival, especially in the context of chemotherapy-induced DNA damage.

Chemical Synthesis

The chemical synthesis of this compound, chemically named N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine, is detailed in the patent literature. The synthesis is a multi-step process involving the construction of the core pyrazole and pyrazine ring systems, followed by their coupling and final modification.

While specific patent examples provide granular detail, a generalized synthetic route can be outlined as follows:

  • Synthesis of the Pyrazole Intermediate: The substituted pyrazole core is typically synthesized through the condensation of a β-ketoester or a related precursor with hydrazine or a hydrazine derivative. The specific substituents on the pyrazole ring are introduced either on the starting materials or through subsequent modification of the pyrazole ring.

  • Synthesis of the Pyrazine Intermediate: The substituted pyrazine moiety is constructed through established heterocyclic chemistry routes. This often involves the condensation of diamines with dicarbonyl compounds or their equivalents. The chloro- and amino-substituents on the pyrazine ring are key handles for subsequent coupling reactions.

  • Coupling of the Pyrazole and Pyrazine Moieties: The pyrazole and pyrazine intermediates are coupled, typically through a nucleophilic aromatic substitution reaction. The amino group on one fragment displaces a leaving group (such as a chlorine atom) on the other fragment to form the central C-N bond linking the two heterocyclic systems.

  • Introduction of the Piperidinyl Group: The final step involves the introduction of the (3R)-piperidin-3-yloxy side chain. This is generally achieved by a nucleophilic substitution reaction where the hydroxyl group of (R)-3-hydroxypiperidine (with appropriate protection on the nitrogen) displaces a leaving group on the pyrazine ring.

  • Deprotection: Any protecting groups used during the synthesis, such as on the piperidine nitrogen, are removed in the final step to yield this compound.

Due to the absence of a specific, publicly disclosed synthetic scheme with experimental details in scientific journals, a detailed, step-by-step protocol with reaction conditions cannot be provided in the format of a traditional whitepaper. Researchers are directed to the relevant patent literature for this detailed information.

Quantitative Data

The available quantitative data for this compound in the public domain is limited. The most consistently reported value is its high potency as a CHK1 inhibitor.

ParameterValueSource
CHK1 IC50 < 1 nMMedchemExpress, Selleck Chemicals

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting CHK1, a key serine/threonine kinase in the DNA damage response (DDR) pathway. When DNA damage occurs, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest, which allows time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in combination with DNA-damaging agents like gemcitabine.

CHK1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damaging_Agents DNA-Damaging Agents (e.g., Gemcitabine) DNA_Damage DNA Damage DNA_Damaging_Agents->DNA_Damage ATR_ATRIP ATR/ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis inhibition leads to This compound This compound This compound->CHK1 inhibits DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Cell_Cycle_Arrest->Apoptosis bypass leads to

Preclinical In Vitro Profile of LY2880070: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical in vitro studies of LY2880070, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The information herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Compound Properties and Mechanism of Action

This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of CHK1.[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, particularly replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound abrogates this crucial checkpoint, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents, such as gemcitabine, to enhance their anti-tumor efficacy.[3][4]

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics reported for this compound in preclinical in vitro assays.

ParameterValueAssay SystemReference
IC50 (CHK1) < 1 nMNot SpecifiedMedChemExpress
IC50 (CHK1) 0.5 nMNot Specified[5]
Concentration for Synergistic Cell Death (in combination with Gemcitabine) 15 nM - 50 nMPancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids[5]

Key In Vitro Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments are provided below. These protocols are based on standard laboratory procedures and specific details from the available literature on this compound.

CHK1 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against the CHK1 enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

General Protocol:

  • Reaction Setup: In a 96-well plate, combine CHK1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Synergy Assays in Patient-Derived Organoids

These assays assess the cytotoxic and synergistic effects of this compound, particularly in combination with other agents, in a 3D cell culture model.

Principle: Patient-derived organoids are cultured in a 3D matrix and treated with the compound(s) of interest. Cell viability is typically measured using an ATP-based assay (e.g., CellTiter-Glo®), where the luminescence signal is proportional to the number of viable cells.

Protocol:

  • Organoid Culture: Establish and maintain patient-derived organoids from tumor biopsies according to standard protocols.

  • Plating: Plate the organoids in a 384-well plate with a layer of Matrigel or other suitable extracellular matrix.

  • Drug Treatment: Treat the organoids with a dose-response matrix of this compound and a combination agent (e.g., gemcitabine). Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.

  • Lysis and Signal Stabilization: Shake the plates for 5 minutes to induce lysis and incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate cell viability. Synergy can be assessed using models such as the Bliss independence model.

Western Blotting for DNA Damage and Replication Stress Markers

This technique is used to detect changes in the levels of key proteins involved in the DNA damage response pathway following treatment with this compound.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest, such as phosphorylated KAP1 (pKAP1), phosphorylated RPA32 (pRPA32), and γ-H2AX.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells or organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pKAP1, pRPA32, and γ-H2AX overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Replication Fork Stability Assay (DNA Fiber Assay)

This assay directly visualizes and measures the stability of DNA replication forks under conditions of replication stress induced by this compound.

Principle: Active replication forks are sequentially labeled with two different thymidine analogs (e.g., CldU and IdU). The DNA is then stretched on a glass slide, and the labeled tracks are visualized by immunofluorescence. The length of the tracks indicates the extent of DNA synthesis and can reveal fork stalling or collapse.

Protocol:

  • Cell Labeling: Pulse-label cells with the first thymidine analog (e.g., 25 µM CldU) for a defined period (e.g., 20-30 minutes).

  • Treatment: Remove the first label and add the second thymidine analog (e.g., 250 µM IdU) along with this compound and/or another replication stress-inducing agent. Incubate for a defined period.

  • Cell Harvesting and Lysis: Harvest the cells and lyse them in a spreading buffer on a glass slide.

  • DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.

  • Fixation and Denaturation: Fix the DNA fibers with a methanol/acetic acid solution and denature the DNA with HCl.

  • Immunostaining: Block the slides and sequentially stain for the two thymidine analogs using specific primary antibodies and corresponding fluorescently-labeled secondary antibodies.

  • Imaging: Acquire images of the DNA fibers using a fluorescence microscope.

  • Data Analysis: Measure the length of the labeled tracks using image analysis software. A decrease in the length of the second label relative to the first indicates replication fork instability.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro studies of this compound.

G cluster_0 DNA Damage Induction cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Outcome Gemcitabine Gemcitabine Replication_Stress Replication Stress Gemcitabine->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation CHK1_Activation CHK1 Activation ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Activation->DNA_Repair Checkpoint_Abrogation Checkpoint Abrogation CHK1_Activation->Checkpoint_Abrogation This compound This compound This compound->CHK1_Activation Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of this compound in combination with a DNA-damaging agent.

G cluster_0 Organoid Preparation cluster_1 Treatment cluster_2 Analysis A Establish Patient-Derived Organoid Culture B Plate Organoids in 3D Matrix (e.g., Matrigel) A->B C Add Dose-Response Matrix of This compound +/- Gemcitabine B->C D Incubate for 72 hours C->D E Add ATP-based Viability Reagent D->E F Measure Luminescence E->F G Calculate Cell Viability and Synergy F->G

Caption: Workflow for organoid-based drug sensitivity and synergy assays.

G cluster_0 Cell Labeling and Treatment cluster_1 Sample Preparation cluster_2 Visualization and Analysis A Pulse-label with CldU (e.g., 20 min) B Pulse-label with IdU + this compound (e.g., 30 min) A->B C Harvest Cells and Lyse on Slide B->C D Spread DNA Fibers C->D E Fix and Denature DNA D->E F Immunostain for CldU and IdU E->F G Fluorescence Microscopy F->G H Measure Labeled Track Lengths G->H

Caption: Experimental workflow for the DNA fiber assay to assess replication fork stability.

References

LY2880070 as a Chemosensitization Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2880070 is an orally bioavailable, selective, and ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has shown potential as a chemosensitization agent.[1] By abrogating the DNA damage repair process, this compound may enhance the cytotoxicity of DNA-damaging chemotherapeutic agents, representing a promising strategy to overcome tumor cell resistance.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound as a chemosensitizing agent, with a focus on its combination with gemcitabine. It includes a summary of its mechanism of action, quantitative data from in vitro and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Chk1 Inhibition in Chemosensitization

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair before entry into mitosis. Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated checkpoint for survival, especially when challenged with DNA-damaging agents.

By inhibiting Chk1, this compound prevents this crucial cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptosis. This mechanism of action suggests that this compound could potentiate the anti-tumor activity of various chemotherapeutic drugs that induce DNA damage, effectively sensitizing cancer cells to lower doses of these agents and potentially overcoming resistance.

Mechanism of Action: The Chk1 Signaling Pathway

This compound selectively binds to and inhibits the activity of Chk1.[1] In the presence of DNA damage induced by chemotherapy (e.g., gemcitabine), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, leading to the accumulation of inhibitory phosphorylation on cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. By inhibiting Chk1, this compound allows Cdc25 to remain active, leading to CDK activation and premature mitotic entry despite the presence of DNA damage.

LY2880070_Mechanism_of_Action cluster_0 Chemotherapy-Induced DNA Damage cluster_1 ATR-Chk1 Signaling Pathway cluster_2 This compound Intervention DNA_Damaging_Agent e.g., Gemcitabine DNA_Damage DNA Damage & Replication Stress DNA_Damaging_Agent->DNA_Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Cdc25 Cdc25 Chk1->Cdc25 CDK_Cyclin CDK/Cyclin Cdc25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Cyclin->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin->Mitotic_Catastrophe This compound This compound This compound->Chk1

Figure 1: Mechanism of Action of this compound in Chemosensitization.

Quantitative Data

In Vitro Efficacy: Patient-Derived Pancreatic Cancer Organoids

A study on patient-derived organoids from a phase I expansion cohort of the NCT02632448 trial provided in vitro data on the combination of this compound and gemcitabine in pancreatic ductal adenocarcinoma (PDAC).[2]

Organoid LineDrugIC50 (nM)
PT-4 Gemcitabine15
This compound38
PT-6 Gemcitabine56
This compound91
Table 1: IC50 values for gemcitabine and this compound in patient-derived PDAC organoids.[2]

The study also demonstrated synergistic cell death with the combination treatment in these organoid models.[2][3]

Clinical Efficacy: Phase Ib/IIa Trial (NCT02632448)

The NCT02632448 trial was a multi-part study evaluating this compound as a monotherapy and in combination with gemcitabine in patients with advanced or metastatic solid tumors.[4]

Cancer TypeTreatment RegimenBest Overall ResponseNumber of Patients
Ovarian CancerThis compound + GemcitabineConfirmed Partial Response1[5][6]
Various Solid TumorsThis compound + GemcitabineStable Disease (≥ 6 cycles)2[6]
Pancreatic Ductal Adenocarcinoma (Expansion Cohort)This compound (50 mg BID) + Gemcitabine (100 mg/m²)No Objective Radiological Responses11[2][7][8]
Table 2: Summary of clinical responses from the NCT02632448 trial.[2][5][6][7][8]

While the combination of this compound and low-dose gemcitabine was well-tolerated, it did not demonstrate clinical activity in a heavily pretreated metastatic PDAC cohort.[2][7][8] However, a confirmed partial response was observed in a patient with ovarian cancer in the dose-escalation phase of the trial.[5][6]

Experimental Protocols

Clinical Trial Protocol (NCT02632448 - PDAC Expansion Cohort)
  • Study Design: Phase I expansion cohort study for patients with previously treated metastatic PDAC.[2][7]

  • Treatment Regimen:

    • Gemcitabine: 100 mg/m² intravenously on days 1, 8, and 15 of each 21-day cycle.[2][7]

    • This compound: 50 mg orally twice daily on days 2-6, 9-13, and 16-20 of each 21-day cycle.[2][7]

  • Patient Population: 11 patients with metastatic PDAC were enrolled between August 27, 2020, and July 30, 2021.[2][7]

  • Correlative Studies: Pre-treatment tumor biopsies were obtained for the generation of organoid cultures for drug sensitivity testing and biomarker analyses.[2][7]

NCT02632448_PDAC_Protocol Enrollment Enrollment (n=11 Metastatic PDAC) Biopsy Pre-treatment Tumor Biopsy Enrollment->Biopsy Cycle 21-Day Treatment Cycle Biopsy->Cycle Gemcitabine Gemcitabine (100 mg/m² IV) Days 1, 8, 15 Cycle->Gemcitabine This compound This compound (50 mg PO BID) Days 2-6, 9-13, 16-20 Cycle->this compound Assessment Response Assessment Cycle->Assessment

Figure 2: Experimental workflow for the NCT02632448 PDAC expansion cohort.
Immunoblotting for Pharmacodynamic Biomarkers

  • Objective: To assess markers of DNA damage and replication stress in patient-derived organoids.

  • Procedure:

    • Organoid cultures were exposed to DMSO (control), gemcitabine, this compound, or a combination of both for 24 hours.[2]

    • Lysates were generated from the treated organoids.[2]

    • Western blotting was performed to detect the following biomarkers:

      • γ-H2AX: A marker of DNA double-strand breaks.

      • pKAP1, pRPA32: Markers of replication stress.[2]

  • Results: The combination of gemcitabine and this compound markedly enhanced the levels of these DNA damage and replication stress markers compared to either agent alone.[2]

Replication Fork Stability Assay
  • Objective: To determine the effect of this compound and gemcitabine on the stability of DNA replication forks.

  • Procedure:

    • Patient-derived organoids (PT-4 and PT-6) were treated with gemcitabine and this compound at specific concentrations (PT-4: 30 nM gemcitabine + 15 nM this compound; PT-6: 80 nM gemcitabine + 50 nM this compound).[2]

    • A DNA fiber assay was performed to visualize and measure the length of newly synthesized DNA strands.

    • Replication fork degradation was assessed by measuring the ratio of the lengths of two sequentially incorporated nucleotide analogs.

  • Results: The combination treatment led to increased replication fork instability.[2]

Biomarker_Analysis_Workflow Organoids Patient-Derived Organoids (PT-4, PT-6) Treatment 24h Treatment: - DMSO - Gemcitabine - this compound - Combination Organoids->Treatment Lysis Cell Lysis Treatment->Lysis ForkAssay Replication Fork Stability Assay Treatment->ForkAssay WesternBlot Immunoblotting Lysis->WesternBlot Biomarkers Detection of: - γ-H2AX - pKAP1 - pRPA32 WesternBlot->Biomarkers ForkInstability Assessment of Fork Instability ForkAssay->ForkInstability

Figure 3: Workflow for pharmacodynamic biomarker analysis.

Discussion and Future Directions

The available data suggest that this compound effectively inhibits Chk1 and can synergize with gemcitabine to induce DNA damage and replication stress in preclinical models of pancreatic cancer. However, this promising in vitro activity did not translate into objective clinical responses in a small cohort of heavily pretreated metastatic PDAC patients. This discrepancy highlights the challenges of translating preclinical findings to the clinical setting and may be due to factors such as tumor heterogeneity, the tumor microenvironment, or insufficient drug exposure at the tumor site.

The observation of a partial response in an ovarian cancer patient suggests that the chemosensitizing potential of this compound may be context-dependent and that patient selection will be crucial for future clinical development. Further investigation is warranted to identify predictive biomarkers that can identify patient populations most likely to benefit from Chk1 inhibition. Additionally, exploring combinations of this compound with other classes of DNA-damaging agents and in different tumor types could unveil its full therapeutic potential. While preclinical xenograft studies have been mentioned to project effective human doses, the public availability of this data is limited.[5]

Conclusion

This compound is a potent Chk1 inhibitor with a clear mechanism of action for chemosensitization. While clinical efficacy in combination with gemcitabine has been modest in advanced pancreatic cancer, the preclinical rationale remains strong, and signals of activity in other tumor types have been observed. Future research should focus on biomarker-driven patient selection and the exploration of novel combination strategies to optimize the clinical application of this compound as a chemosensitization agent.

References

Apoptosis Induction by LY2880070: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) network. By activating cell cycle checkpoints, CHK1 allows time for DNA repair, thus promoting cell survival.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the CHK1-mediated checkpoint for survival is heightened.[2] Inhibition of CHK1 by agents such as this compound abrogates this survival mechanism, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to apoptosis induction by this compound.

Core Mechanism of Action

This compound selectively binds to and inhibits the activity of CHK1.[1] This inhibition prevents the CHK1-mediated phosphorylation of its downstream targets, which are essential for halting the cell cycle in response to DNA damage.[2] In cancer cells, especially when combined with DNA-damaging agents like gemcitabine, the inhibition of CHK1 leads to the collapse of replication forks, an accumulation of catastrophic DNA damage, and bypass of the G2/M checkpoint.[2][3] This premature entry into mitosis with damaged DNA results in mitotic catastrophe and subsequent activation of the apoptotic cascade.[2]

Quantitative Data on the Effects of this compound

The pro-apoptotic effects of this compound have been evaluated both as a monotherapy and in combination with other agents, most notably the DNA-damaging chemotherapeutic, gemcitabine. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Patient-Derived Pancreatic Cancer Organoids
Organoid LineDrugIC50 (nM)
PT-6This compound91
Gemcitabine56
PT-4This compound38
Gemcitabine15

Data extracted from a study on patient-derived pancreatic ductal adenocarcinoma organoids.[3]

Table 2: Synergistic Cytotoxicity of this compound and Gemcitabine Combination in Patient-Derived Pancreatic Cancer Organoids
Organoid LineMaximal Synergistic Efficacy Combination
PT-680 nM this compound + 20 nM Gemcitabine
PT-430 nM this compound + 20 nM Gemcitabine

Synergy was determined using the Bliss model.[3]

Signaling Pathways

The induction of apoptosis by this compound, particularly in combination with a DNA-damaging agent, follows a well-defined signaling cascade.

LY2880070_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage This compound This compound CHK1 CHK1 This compound->CHK1 Inhibits DNA_Damage->CHK1 Activates Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe G2M_Checkpoint G2/M Checkpoint Arrest CHK1->G2M_Checkpoint Mediates CHK1->Mitotic_Catastrophe G2M_Checkpoint->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in combination with gemcitabine.

Experimental Protocols

Annexin V Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of cells undergoing apoptosis.

Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line by treating with this compound (and/or gemcitabine) for the desired time and concentration. Include an untreated control.

  • Harvest cells (including any floating cells) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The cleavage of proteins such as PARP and caspases is a hallmark of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX, anti-phospho-CHK1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (and/or gemcitabine) and collect cell pellets.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound +/- Gemcitabine Cell_Culture->Treatment Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot for Apoptosis Markers Treatment->Western_Blot Data_Quantification Data Quantification & Analysis Flow_Cytometry->Data_Quantification Western_Blot->Data_Quantification

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound effectively induces apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the inhibition of the critical cell cycle checkpoint kinase CHK1, leads to mitotic catastrophe and the activation of the apoptotic cascade. The provided quantitative data, though primarily focused on cytotoxicity, demonstrates the potent anti-cancer effects of this compound. The detailed experimental protocols for Annexin V staining and western blotting offer robust methods for further investigation into the pro-apoptotic effects of this compound. Further research focusing on the quantification of apoptosis and the elucidation of the specific downstream signaling pathways will continue to enhance our understanding of this compound as a promising therapeutic agent.

References

In-Depth Technical Guide: The Impact of LY2880070 on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2880070 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] By targeting CHK1, this compound disrupts the cell's ability to arrest its cycle in response to DNA damage, leading to an accumulation of genomic instability and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cell cycle checkpoints, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

CHK1 is a key transducer kinase in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[1] Upon activation, CHK1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints. This pause allows time for DNA repair before the cell enters mitosis.

This compound, by inhibiting CHK1 with high potency (IC₅₀ < 1 nM), effectively dismantles this crucial checkpoint mechanism.[2] In the presence of DNA damage, often induced by chemotherapeutic agents like gemcitabine, cancer cells become heavily reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 by this compound in these damaged cells forces them to bypass the G2/M checkpoint and prematurely enter mitosis with unrepaired DNA, a process that leads to mitotic catastrophe and apoptotic cell death.[1]

A key indicator of mitotic entry is the phosphorylation of histone H3 at serine 10 (pHH3). Studies have shown that this compound treatment can increase the levels of pHH3, confirming its role in overriding the G2/M checkpoint and forcing cells into mitosis.[2] Specifically, in HeLa cells, this compound was found to eliminate doxorubicin-induced G2/M arrest, further demonstrating its checkpoint abrogation activity.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cells, primarily focusing on its potency and its impact in combination with other agents.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (CHK1 Inhibition)< 1 nMBiochemical Assay[2]
IC₅₀ (Cell Viability)91 nMPT-6 Pancreatic Cancer Organoid[3]
IC₅₀ (Cell Viability)38 nMPT-4 Pancreatic Cancer Organoid[3]

Table 2: Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer Organoids

Organoid LineTreatmentEffectReference
PT-620 nM Gemcitabine + 80 nM this compoundMaximal Synergistic Efficacy (HSA Score)[3]
PT-420 nM Gemcitabine + 30 nM this compoundMaximal Synergistic Efficacy (HSA Score)[3]

Table 3: Effect of this compound on DNA Damage and Replication Stress Markers (in combination with Gemcitabine)

MarkerTreatmentObservationCell SystemReference
γ-H2AXGemcitabine + this compoundMarkedly Enhanced LevelsPancreatic Cancer Organoids[4]
pKAP1Gemcitabine + this compoundMarkedly Enhanced LevelsPancreatic Cancer Organoids[4]
pCHK1Gemcitabine + this compoundMarkedly Enhanced LevelsPancreatic Cancer Organoids[4]
pRPA32Gemcitabine + this compoundMarkedly Enhanced LevelsPancreatic Cancer Organoids[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on cell cycle and protein expression.

CHK1_Inhibition_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR-CHK1 Checkpoint Pathway cluster_2 Cell Cycle Progression DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates (phosphorylation) CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits (phosphorylation) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates (dephosphorylation) G2_M_Arrest G2/M Arrest (DNA Repair) CDC25->G2_M_Arrest prevents Mitosis Mitosis CDK1_CyclinB->Mitosis promotes entry G2_Phase G2 Phase G2_Phase->Mitosis This compound This compound This compound->CHK1 inhibits

Figure 1: Mechanism of this compound in abrogating the G2/M checkpoint.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (± DNA Damaging Agent) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Flow_Cytometry Flow Cytometry (Cell Cycle Analysis - PI Staining) Harvesting->Flow_Cytometry Western_Blot Western Blotting (Protein Expression/Phosphorylation) Harvesting->Western_Blot

Figure 2: General experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle checkpoints.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., HeLa, pancreatic ductal adenocarcinoma cell lines) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound, a DNA-damaging agent (e.g., gemcitabine, doxorubicin), or a combination of both, for the indicated time points (e.g., 24, 48 hours). Control cells are treated with an equivalent concentration of DMSO.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation:

    • After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and pelleted by centrifugation (e.g., 300 x g for 5 minutes).

    • The cell pellet is resuspended in 1 ml of ice-cold PBS.

    • While vortexing gently, 4 ml of ice-cold 70% ethanol is added dropwise to fix the cells.

    • Cells are fixed overnight at 4°C.

  • Staining and Analysis:

    • Fixed cells are pelleted by centrifugation and washed with PBS.

    • The cell pellet is resuspended in a staining solution containing propidium iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Cells are incubated in the dark at room temperature for 30 minutes.

    • The DNA content is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Western Blot Analysis
  • Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Cell lysates are scraped and collected into microcentrifuge tubes.

    • Lysates are clarified by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.

  • Immunoblotting:

    • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-PAGE.

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

      • p-Histone H3 (Ser10)

      • CHK1

      • p-CHK1 (Ser345)

      • CDK1

      • p-CDK1 (Tyr15)

      • Cyclin B1

      • γ-H2AX

      • β-actin (as a loading control)

    • The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

This compound is a potent CHK1 inhibitor that effectively abrogates the G2/M cell cycle checkpoint, particularly in cancer cells under genotoxic stress. This mechanism of action forces cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CHK1 inhibitors in oncology. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the core principles underlying the action of this class of targeted therapies.

References

The Initial Pharmacokinetics of LY2880070: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2880070 is an orally bioavailable, selective, and potent adenosine triphosphate (ATP)-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the initial pharmacokinetic profile of this compound, drawing from data disclosed from a phase Ib clinical trial. The document details the pharmacokinetic parameters of this compound as a monotherapy and in combination with gemcitabine, outlines putative experimental protocols for its analysis, and visualizes its mechanism of action within the Chk1 signaling pathway.

Introduction

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity. Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3] Many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), are highly reliant on the S and G2/M checkpoints, which are regulated by Chk1. Therefore, inhibiting Chk1 can lead to the abrogation of these checkpoints, resulting in mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging chemotherapy.[2]

This compound has been investigated as a Chk1 inhibitor with the potential for both monotherapy and combination therapy in various cancers.[4] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental to its clinical development and optimizing its therapeutic index. This guide summarizes the key initial pharmacokinetic findings for this compound.

Pharmacokinetic Profile of this compound

The initial pharmacokinetic data for this compound were established in a phase Ib, open-label, multicenter study (NCT02632448) in patients with advanced or metastatic cancer.[1][3][5] The study evaluated this compound as both a monotherapy and in combination with the DNA-damaging agent gemcitabine.[3][5]

Monotherapy Pharmacokinetics

The pharmacokinetic parameters of this compound were assessed following oral administration in patients with normal/intermediate and poor CYP2D6 metabolizer phenotypes.[1] A key finding was the impact of the dosing schedule on the drug's tolerability and pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound Monotherapy [1]

Dosing RegimenCmax (ng/mL)AUC (h·ng/mL)T1/2 (hours)
400 mg Once Daily (QD)691.93377.9Not Reported
200 mg Twice Daily (BID)350.03271.45.35 (± 2.3)

Data from a phase Ib clinical trial in patients with advanced or metastatic cancer.[1]

The study revealed that a 400 mg once-daily (QD) dose was not well tolerated, with dose-limiting toxicities including vomiting, nausea, and fatigue that appeared to be correlated with the maximum plasma concentration (Cmax).[1] However, administering the same total daily dose in a twice-daily (BID) regimen of 200 mg resulted in improved tolerability.[1] The BID dosing maintained a similar total drug exposure (AUC) while significantly lowering the Cmax.[1] Importantly, the 200 mg BID schedule resulted in a median minimum concentration (Cmin) at steady-state that remained above the IC50 for 24 hours and above the IC80 for 12 hours, suggesting sustained target engagement.[1] The pharmacokinetics of this compound appeared to be linear in the dose range of 10-400 mg.[5]

Combination Therapy Pharmacokinetics

This compound was also evaluated in combination with gemcitabine. The co-administration of gemcitabine did not significantly affect the pharmacokinetics of this compound.[3][5]

Table 2: Pharmacokinetic Parameters of this compound in Combination with Gemcitabine [3]

This compound Dosing RegimenGemcitabine DoseT1/2 of this compound (hours)
Various Regimens50 to 800 mg/m²~5

Data from a phase Ib clinical trial in patients with advanced or metastatic cancer.[3]

The half-life of this compound remained approximately 5 hours when administered with gemcitabine, consistent with the monotherapy data.[3] This suggests that no significant drug-drug interactions affecting the clearance of this compound occur when co-administered with gemcitabine.

Putative Experimental Protocols

While the full, detailed experimental protocols from the clinical trial are not publicly available, this section outlines the likely methodologies employed for the pharmacokinetic analysis of this compound, based on standard practices for small molecule kinase inhibitors.

Sample Collection
  • Matrix: Human plasma, likely collected in K2EDTA tubes.

  • Sampling Time Points: For a comprehensive pharmacokinetic profile, blood samples would be collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to accurately capture the absorption, distribution, and elimination phases.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound in plasma due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation method using a solvent like acetonitrile would likely be employed to extract this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) from the plasma matrix.

  • Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column would be used to separate this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would be typical.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) would provide the necessary sensitivity and specificity for quantification. Specific precursor-to-product ion transitions for both this compound and the internal standard would be monitored.

  • Method Validation: The bioanalytical method would be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Data Analysis
  • Software: Pharmacokinetic parameters would be calculated using specialized software such as Phoenix® WinNonlin®.

  • Analysis Method: Non-compartmental analysis (NCA) is a standard method for analyzing pharmacokinetic data from early-phase clinical trials.[6][7][8][9]

    • Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) would be determined directly from the observed concentration-time data.

    • AUC: The area under the plasma concentration-time curve (AUC) would be calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations.

    • Half-life (T1/2): The terminal elimination half-life would be calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the concentration-time curve.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Chk1, a key kinase in the DNA damage response pathway.

Chk1 Signaling Pathway

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits CDC25C CDC25C CHK1->CDC25C phosphorylates & inhibits This compound This compound This compound->CHK1 inhibits CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE activates CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest promotes G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest promotes Apoptosis Mitotic Catastrophe & Apoptosis CDK1_CyclinB->Apoptosis unregulated activation leads to

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

In response to DNA damage, such as that induced by gemcitabine, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates and inactivates the phosphatases CDC25A and CDC25C. The inactivation of these phosphatases prevents the activation of cyclin-dependent kinases (CDK2/Cyclin E and CDK1/Cyclin B), leading to cell cycle arrest in the S and G2/M phases, respectively. This pause allows time for DNA repair.

This compound inhibits the kinase activity of CHK1. In cancer cells treated with a DNA-damaging agent, the inhibition of CHK1 by this compound prevents the phosphorylation and inactivation of CDC25A and CDC25C. This leads to the inappropriate activation of CDKs, forcing the cells to bypass the S and G2/M checkpoints and enter mitosis with damaged DNA. This premature mitotic entry results in mitotic catastrophe and ultimately, apoptosis.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Patient_Dosing Patient Dosing (Oral this compound) Blood_Sampling Serial Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition (Concentration vs. Time) LC_MS_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Data_Acquisition->PK_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, AUC, T1/2) PK_Analysis->PK_Parameters

Caption: A typical experimental workflow for the pharmacokinetic analysis of this compound.

Conclusion

The initial pharmacokinetic data for this compound demonstrate that it is an orally bioavailable Chk1 inhibitor with a relatively short half-life of approximately 5 hours. The pharmacokinetic profile supports a twice-daily dosing regimen, which optimizes tolerability by reducing Cmax while maintaining therapeutic drug exposure. The lack of a significant pharmacokinetic interaction with gemcitabine suggests that this compound can be readily combined with this chemotherapeutic agent. Further clinical development will continue to refine the understanding of this compound's pharmacokinetics and its relationship to clinical efficacy and safety in various cancer types.

References

The Selectivity of LY2880070 for Chk1 Kinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable, selective, and potent adenosine triphosphate (ATP)-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, primarily mediating cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound abrogates this repair process, leading to an accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents like gemcitabine.[1] This technical guide provides a detailed overview of the selectivity of this compound for Chk1 kinase, including available quantitative data, the methodologies used to determine selectivity, and the signaling context of its target.

Data Presentation: Quantitative Selectivity of this compound

KinaseIC50 (nM)Assay TypeReference
Chk1< 1Biochemical Assay[3]
Chk10.5Cellular Assay[2][4]
Chk2Not Publicly Available--
CDK1Not Publicly Available--
CDK2Not Publicly Available--

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Chk1 Signaling Pathway

Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from various forms of DNA damage and replication stress. Upon activation by ATR, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of irreparable damage, induce apoptosis.

Chk1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., ssDNA, Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates (S317, S345) Cdc25A Cdc25A Chk1->Cdc25A phosphorylates & -inhibits Cdc25C Cdc25C Chk1->Cdc25C phosphorylates & -inhibits Apoptosis Apoptosis Chk1->Apoptosis can induce DNA_Repair DNA Repair Chk1->DNA_Repair promotes CDK2_CyclinE CDK2/Cyclin E Cdc25A->CDK2_CyclinE activates CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB activates S_Phase_Progression S-Phase Progression CDK2_CyclinE->S_Phase_Progression G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition This compound This compound This compound->Chk1 inhibits

Caption: The ATR-Chk1 signaling pathway in response to DNA damage.

Experimental Protocols: Determining Kinase Selectivity

The selectivity of a kinase inhibitor like this compound is a critical determinant of its therapeutic window and potential off-target effects. It is typically assessed by screening the compound against a large panel of kinases. While the specific details of the assays used for this compound are not publicly available, the following sections describe the general principles and workflows of commonly employed biochemical kinase assays.

Biochemical Kinase Assays (In Vitro)

These assays measure the direct inhibition of the catalytic activity of purified kinases.

1. Rationale: To quantify the potency of an inhibitor against a specific kinase in a controlled, cell-free environment.

2. Common Platforms:

  • LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based competition binding assay.
  • SelectScreen® Kinase Profiling Service (e.g., Z'-LYTE®): A FRET-based assay that measures kinase-catalyzed peptide phosphorylation.
  • ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

3. Generalized Workflow for a FRET-based Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_workflow Generalized Kinase Inhibition Assay Workflow Compound_Prep 1. Compound Preparation (Serial Dilution of this compound) Incubation 3. Incubation (Compound + Kinase Mix) Compound_Prep->Incubation Kinase_Reaction_Mix 2. Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Kinase_Reaction_Mix->Incubation Detection 4. Detection (e.g., FRET, Luminescence) Incubation->Detection Data_Analysis 5. Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis

Caption: A generalized workflow for a biochemical kinase inhibition assay.

4. Detailed Methodological Steps (Example: LanthaScreen™ Eu Kinase Binding Assay):

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Reagents and Materials:

    • Purified, tagged (e.g., GST, His) recombinant human Chk1 kinase.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled kinase tracer.

    • Test compound (this compound) serially diluted in DMSO.

    • Assay buffer.

    • 384-well microplates.

    • Plate reader capable of time-resolved FRET.

  • Procedure:

    • A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.

    • The test compound at various concentrations is added to the wells of the microplate.

    • The kinase/antibody mixture is then added to the wells containing the test compound.

    • The fluorescent tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • The emission ratio (665 nm / 615 nm) is calculated.

    • The percent inhibition is determined by comparing the emission ratio in the presence of the compound to the controls (no inhibitor and fully inhibited).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays (In Situ)

These assays measure the inhibition of a kinase within a cellular context, providing a more physiologically relevant assessment of a compound's activity.

1. Rationale: To determine the potency of an inhibitor on its target in a live-cell environment, accounting for factors like cell permeability and off-target effects.

2. Common Platforms:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.
  • In-Cell Western Blotting: Quantifies the phosphorylation of a known downstream substrate of the target kinase.

3. Generalized Workflow for a Cellular Kinase Inhibition Assay:

Cellular_Assay_Workflow cluster_workflow Generalized Cellular Kinase Inhibition Assay Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat Cells with this compound Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Target_Analysis 4. Target Analysis (e.g., Western Blot, CETSA) Cell_Lysis->Target_Analysis Data_Quantification 5. Data Quantification (Determine Cellular IC50) Target_Analysis->Data_Quantification

Caption: A generalized workflow for a cellular kinase inhibition assay.

4. Detailed Methodological Steps (Example: In-Cell Western Blotting for Chk1 activity):

  • Principle: Chk1 autophosphorylates at Ser296 as a measure of its activity. Inhibition of Chk1 by this compound leads to a decrease in this phosphorylation, which can be quantified.

  • Reagents and Materials:

    • Cancer cell line with detectable basal Chk1 activity (e.g., HT-29).

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer.

    • Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1.

    • Fluorescently labeled secondary antibodies.

    • Western blot equipment and imaging system.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a serial dilution of this compound for a specified time.

    • The cells are washed and then lysed.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (Ser296) and total Chk1.

    • After washing, the membrane is incubated with corresponding fluorescently labeled secondary antibodies.

    • The membrane is imaged, and the band intensities for phospho-Chk1 and total Chk1 are quantified.

    • The ratio of phospho-Chk1 to total Chk1 is calculated for each treatment condition.

    • The cellular IC50 is determined by plotting the phospho-Chk1/total Chk1 ratio against the concentration of this compound.

Conclusion

This compound is a highly potent inhibitor of Chk1 kinase, a critical component of the DNA damage response pathway. While comprehensive public data on its selectivity against a broad panel of kinases is limited, the available information confirms its sub-nanomolar potency against its intended target. The methodologies for determining kinase inhibitor selectivity are well-established, employing a combination of in vitro biochemical assays and in situ cellular assays to provide a comprehensive understanding of a compound's potency and specificity. The high potency and selectivity of this compound for Chk1 underscore its potential as a targeted therapeutic agent in oncology. Further disclosure of its broader kinase selectivity profile would provide a more complete picture of its therapeutic index and potential for off-target effects.

References

The Role of CHK1 Inhibition with LY2880070 in Pancreatic Ductal Adenocarcinoma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of LY2880070, a checkpoint kinase 1 (CHK1) inhibitor, in pancreatic ductal adenocarcinoma (PDAC) models. While clinical trials have explored its efficacy, this document focuses on the foundational preclinical data, experimental methodologies, and the underlying signaling pathways that rationalize the therapeutic strategy of CHK1 inhibition in PDAC. Due to the limited publicly available preclinical data specifically for this compound in traditional models, this guide incorporates data from other CHK1 inhibitors to provide a comprehensive understanding of the experimental approaches and the mechanism of action.

Introduction to CHK1 Inhibition in Pancreatic Cancer

Pancreatic ductal adenocarcinoma is a highly aggressive malignancy with limited effective treatment options. A key characteristic of many PDAC tumors is a high level of replication stress, making them dependent on cell cycle checkpoint regulators like CHK1 for survival.[1] Gemcitabine, a standard-of-care chemotherapy for PDAC, works by inducing DNA damage and exacerbating replication stress.[1] The inhibition of CHK1 is a promising therapeutic strategy to synergize with DNA-damaging agents like gemcitabine.[1][2] By abrogating the S and G2/M checkpoints, CHK1 inhibitors can potentiate the cytotoxic effects of chemotherapy, leading to enhanced tumor cell death.

This compound is a potent CHK1 inhibitor that has been evaluated in clinical trials for PDAC.[1][3][4][5][6][7] Preclinical studies, particularly with patient-derived organoids, have demonstrated the potential of combining this compound with gemcitabine.[1][3][5][6] This guide will delve into the experimental models and methodologies used to evaluate this therapeutic approach.

Signaling Pathway of Gemcitabine and CHK1 Inhibition

The combination of gemcitabine and a CHK1 inhibitor like this compound is designed to exploit the reliance of cancer cells on the DNA damage response (DDR) pathway. The following diagram illustrates the proposed mechanism of action.

G cluster_0 Pancreatic Cancer Cell Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival This compound This compound (CHK1 Inhibitor) This compound->CHK1

Caption: Mechanism of action of gemcitabine and this compound.

Preclinical Models and Experimental Data

The evaluation of CHK1 inhibitors in PDAC has utilized a range of preclinical models, from established cell lines to more recent patient-derived organoids and xenografts.

In Vitro Models: Cell Lines and Patient-Derived Organoids
CHK1 InhibitorCell Line(s)IC50 (µM)Key Findings
LY26036185 Pancreatic Cancer Cell Lines0.89 - 2.75Growth inhibition

Table 1: In Vitro Efficacy of a CHK1 Inhibitor in Pancreatic Cancer Cell Lines. [2]

Patient-derived organoids have emerged as a powerful preclinical model that can better predict clinical responses.[1] Studies on this compound have utilized PDOs to demonstrate synergistic effects with gemcitabine.

TreatmentOrganoid LineConcentrationOutcome
This compound + GemcitabinePT-415 nM (this compound) + 30 nM (Gemcitabine)Synergistic cell death, induction of replication fork instability
This compound + GemcitabinePT-650 nM (this compound) + 80 nM (Gemcitabine)Synergistic cell death, induction of replication fork instability

Table 2: Efficacy of this compound and Gemcitabine Combination in Patient-Derived Organoids. [1][3]

The combination treatment led to an upregulation of replication stress and DNA damage biomarkers, including pKAP1, pRPA32, and γH2AX.[1][3][5][6]

In Vivo Models: Xenografts

Preclinical xenograft studies of gemcitabine combined with this compound have been conducted, although detailed public data is limited. These studies projected that a human equivalent dose of 32-64 mg daily of this compound would be required for a tumor response.[1][8] Other studies using different CHK1 inhibitors, such as AZD7762, in patient-derived xenograft (PDX) models of pancreatic cancer have shown that the combination with gemcitabine suppresses tumor growth.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline typical experimental protocols used in the evaluation of CHK1 inhibitors in PDAC models.

In Vitro Experimental Workflow

The following diagram illustrates a standard workflow for in vitro testing of a drug combination like this compound and gemcitabine.

G cluster_0 In Vitro Experimental Workflow start Start: PDAC Cell Lines or Patient-Derived Organoids treatment Treat with: - Vehicle Control - Gemcitabine alone - this compound alone - Combination start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (e.g., CellTiter-Glo) assays->viability western Western Blot for Biomarkers (γH2AX, pCHK1) assays->western synergy Synergy Analysis (e.g., Bliss Model) assays->synergy end End: Data Analysis & Interpretation viability->end western->end synergy->end

Caption: A typical workflow for in vitro drug combination studies.

  • Cell Lines: Pancreatic cancer cell lines are cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Organoids: Patient-derived organoids are generated from tumor biopsies and cultured in a 3D extracellular matrix with specialized growth media.

  • Cells or organoids are seeded in multi-well plates and treated with a dose range of this compound, gemcitabine, or the combination.

  • Cell viability is assessed after a defined period (e.g., 72 hours for cell lines, 10 days for organoids) using assays such as CellTiter-Glo.

  • IC50 values are calculated, and synergy is determined using models like the Bliss independence model.[3]

  • Protein lysates are collected from treated cells/organoids.

  • Western blotting is performed to detect changes in key proteins involved in the DNA damage response, such as phosphorylated CHK1 (pCHK1), γH2AX, pKAP1, and pRPA32.[1][3]

  • This assay is used to assess the impact of drug treatment on the stability of DNA replication forks, a key aspect of replication stress.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for in vivo evaluation of drug efficacy in xenograft models.

G cluster_0 In Vivo Xenograft Workflow start Start: Implant PDAC cells/organoids into immunocompromised mice tumor_growth Allow tumors to reach a defined size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer treatment: - Vehicle - Gemcitabine - this compound - Combination randomize->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor collection for biomarker analysis monitoring->endpoint end End: Data Analysis endpoint->end

Caption: A standard workflow for in vivo xenograft studies.

  • Immunocompromised mice (e.g., nude or NOD-scid gamma mice) are typically used.

  • Pancreatic cancer cells or fragments of patient-derived tumors are implanted either subcutaneously or orthotopically into the pancreas.

  • Once tumors reach a palpable size, mice are randomized into treatment groups.

  • Gemcitabine is typically administered intravenously, while this compound is given orally, based on the clinical trial protocol.[1][3]

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised for downstream analysis, such as immunohistochemistry for biomarkers.

Conclusion

The preclinical data for this compound and other CHK1 inhibitors in pancreatic ductal adenocarcinoma models suggest a sound biological rationale for their combination with gemcitabine. While clinical trials with this compound in a heavily pretreated PDAC population did not show objective responses, the in vitro efficacy in patient-derived organoids highlights the potential of this therapeutic strategy.[1][3][4][5][6][8][10][11] The discrepancy between preclinical and clinical results underscores the challenges in translating findings from model systems to patients and the need for further research into predictive biomarkers and optimal patient selection.[1][3] This technical guide provides a framework for understanding and conducting preclinical research on CHK1 inhibitors in PDAC, which remains a promising area of investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro IC50 Determination of LY2880070

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of LY2880070, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4] The primary method described is a biochemical kinase assay to directly measure the inhibitory activity of this compound on CHK1 enzymatic activity. Additionally, a cell-based viability assay is included to assess the compound's cytotoxic or cytostatic effects on cancer cells. These protocols are intended for researchers in drug discovery and development to accurately characterize the potency of CHK1 inhibitors.

Introduction to this compound and its Target, CHK1

This compound is an orally bioavailable, ATP-competitive inhibitor of CHK1 with a reported IC50 of less than 1 nM.[3][5] CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) and cell cycle checkpoint control.[2][4][6] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[6] By inhibiting CHK1, this compound can abrogate DNA damage-induced cell cycle arrest, leading to an accumulation of DNA damage and ultimately apoptosis in cancer cells.[1][2][4] This mechanism makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[5]

CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, sensor proteins like ATR activate CHK1, which in turn phosphorylates downstream effectors such as CDC25 phosphatases, leading to cell cycle arrest.

CHK1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Cyclin->Cell_Cycle_Arrest promotes progression This compound This compound This compound->CHK1 inhibits

Caption: The CHK1 signaling pathway in response to DNA damage.

In Vitro CHK1 Kinase Assay for IC50 Determination

This protocol describes a biochemical assay to determine the IC50 value of this compound against recombinant human CHK1 enzyme. The assay measures the phosphorylation of a synthetic peptide substrate by CHK1.

Experimental Workflow

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound serial dilutions - CHK1 enzyme - Kinase buffer - Peptide substrate - ATP solution start->prepare_reagents add_inhibitor Add this compound or DMSO to assay plate prepare_reagents->add_inhibitor add_enzyme Add CHK1 enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate to allow inhibitor binding add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro CHK1 kinase IC50 determination assay.

Materials and Reagents
ReagentRecommended SupplierExample Catalog NumberStorage
Recombinant Human CHK1PromegaV1941-80°C
CHK1 Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)--4°C
CHKtide Substrate (KKKVSRSGLYRSPSMPENLNRPR)AnaSpecAS-61345-20°C
ATPSigma-AldrichA7699-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
This compoundMedChemExpressHY-101556-20°C
DMSOSigma-AldrichD2650Room Temperature
384-well low-volume assay platesCorning3573Room Temperature
Protocol
  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO, followed by a final dilution in CHK1 Kinase Buffer to achieve the desired assay concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant CHK1 enzyme in CHK1 Kinase Buffer to the desired concentration (e.g., 0.1-0.5 ng/µL). Add 2 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the CHKtide substrate and ATP in CHK1 Kinase Buffer. Add 2 µL of this solution to each well to initiate the kinase reaction. Final concentrations should be in the range of 10-25 µM ATP and 10-50 µM peptide substrate.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for IC50 Determination

This protocol describes a cell-based assay to determine the IC50 of this compound in a cancer cell line. The assay measures cell viability using a tetrazolium-based colorimetric method (MTT assay).

Experimental Workflow

Cell_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence add_inhibitor Add serial dilutions of this compound or DMSO incubate_adherence->add_inhibitor incubate_treatment Incubate for 72 hours add_inhibitor->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO or solubilization buffer incubate_formazan->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based IC50 determination assay.

Materials and Reagents
ReagentRecommended SupplierExample Catalog NumberStorage
Cancer Cell Line (e.g., HeLa, HT29)ATCC-Liquid Nitrogen
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco-4°C
Fetal Bovine Serum (FBS)Gibco--20°C
Penicillin-StreptomycinGibco--20°C
Trypsin-EDTAGibco-4°C
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56554°C
This compoundMedChemExpressHY-101556-20°C
DMSOSigma-AldrichD2650Room Temperature
96-well cell culture platesCorning3596Room Temperature
Protocol
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percent viability for each this compound concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured table for easy comparison.

Assay TypeCompoundTarget/Cell LineIC50 (nM)
Biochemical Kinase AssayThis compoundCHK1< 1
Cell Viability AssayThis compoundHeLaTo be determined
Cell Viability AssayThis compoundHT29To be determined
Reference Compounde.g., StaurosporineCHK1Reference value

Note: The provided IC50 value for the biochemical assay is based on literature.[3][5] Experimental values should be determined and recorded.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound. The biochemical kinase assay allows for the direct determination of its inhibitory potency against its molecular target, CHK1. The cell-based assay provides valuable information on its functional effect in a cellular context. Accurate and reproducible IC50 determination is a critical step in the preclinical evaluation of potent kinase inhibitors like this compound.

References

Application Notes and Protocols: LY2880070 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical and clinical data on the combination therapy of LY2880070, a CHK1 inhibitor, and the chemotherapeutic agent gemcitabine. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Gemcitabine is a nucleoside analog that acts as a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, primarily by arresting cells in the S-phase of the cell cycle and inducing apoptosis.[2][3][4] Gemcitabine is a prodrug that is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][4][5] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination, while dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4][5]

This compound is an orally bioavailable and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1).[6][7] CHK1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, mediating cell cycle checkpoint control to allow for DNA repair.[6][7] By inhibiting CHK1, this compound abrogates DNA damage repair, leading to an accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, apoptosis.[6][7] This mechanism suggests that this compound can potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine.[6] Preclinical studies have indeed shown promise for this combination in models of pancreatic ductal adenocarcinoma (PDAC).[8][9]

Mechanism of Action: A Synergistic Approach

The combination of gemcitabine and this compound is designed to exploit the cellular response to DNA damage. Gemcitabine induces DNA damage and replication stress, which in turn activates the CHK1-mediated cell cycle checkpoints as a survival mechanism for cancer cells. By co-administering this compound, this protective checkpoint is inhibited, leading to mitotic catastrophe and enhanced cancer cell death.

G cluster_0 Cellular Response to Gemcitabine cluster_1 Effect of this compound Gemcitabine Gemcitabine DNA Damage DNA Damage Gemcitabine->DNA Damage Replication Stress Replication Stress Gemcitabine->Replication Stress CHK1 Activation CHK1 Activation DNA Damage->CHK1 Activation Replication Stress->CHK1 Activation Cell Cycle Arrest Cell Cycle Arrest CHK1 Activation->Cell Cycle Arrest CHK1 Inhibition CHK1 Inhibition DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->CHK1 Inhibition Apoptosis Apoptosis CHK1 Inhibition->Apoptosis G Tumor Biopsy Tumor Biopsy Organoid Generation Organoid Generation Tumor Biopsy->Organoid Generation Drug Treatment Drug Treatment Organoid Generation->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

References

Application Notes and Protocols for LY2880070 in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective CHK1 inhibitor, LY2880070, in patient-derived organoid (PDO) cultures. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for assessing the therapeutic potential of this compound in a preclinical setting that closely mimics patient tumors.

Introduction to this compound and Patient-Derived Organoids

This compound is an orally bioavailable and potent small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action makes it a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies like gemcitabine.

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that are derived from a patient's tumor tissue. These cultures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more physiologically relevant model for drug sensitivity testing compared to traditional 2D cell cultures. The use of PDOs in preclinical drug development has the potential to improve the prediction of clinical responses and aid in the development of personalized medicine strategies.

This document provides a framework for leveraging PDOs to investigate the efficacy of this compound in various cancer types, with a specific focus on pancreatic ductal adenocarcinoma (PDAC), based on existing clinical trial data.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound.

CompoundTargetIC50Cancer TypeNotes
This compound CHK10.5 nMNot specifiedHighly potent inhibitor of CHK1.[1]
This compound + Gemcitabine CHK1 + DNA synthesisSynergisticPancreatic Ductal Adenocarcinoma (PDAC)In a study with PDOs from two PDAC patients, the combination of this compound (15-50 nM) and gemcitabine (30-80 nM) showed synergistic cell death.[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the DNA damage response pathway. DNA damage, induced by agents like gemcitabine, activates ATR, which in turn phosphorylates and activates CHK1. Activated CHK1 mediates cell cycle arrest to allow for DNA repair. This compound inhibits CHK1, preventing this repair process and forcing the cell into mitosis with damaged DNA, ultimately leading to apoptosis.

G cluster_0 Cell Nucleus DNA_damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest promotes Apoptosis Apoptosis CHK1->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair allows for CellCycleArrest->Apoptosis DNARepair->Apoptosis This compound This compound This compound->CHK1 inhibits

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental Protocols

This section provides detailed protocols for the establishment of PDO cultures and subsequent drug sensitivity and resistance assays using this compound.

Part 1: Establishment of Patient-Derived Organoid Cultures

This protocol is adapted from standard methods for PDO generation from fresh tumor tissue.

Materials:

  • Fresh tumor tissue in collection medium (e.g., DMEM/F-12 with antibiotics) on ice

  • Digestion buffer (e.g., Collagenase Type II, Dispase)

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid growth medium (specific to the cancer type)

  • Cell culture plates (24-well or 48-well)

  • Standard cell culture equipment (incubator, centrifuge, microscope)

Procedure:

  • Tissue Processing:

    • Wash the tumor tissue with cold PBS.

    • Mince the tissue into small fragments (<1 mm³) using sterile scalpels.

    • Transfer the minced tissue to a tube containing digestion buffer.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation and Plating:

    • Neutralize the digestion buffer with media and centrifuge to pellet the cells and tissue fragments.

    • Resuspend the pellet in a small volume of cold organoid growth medium.

    • Mix the cell suspension with basement membrane matrix at a 1:1 ratio.

    • Plate 25-50 µL domes of the mixture into pre-warmed cell culture plates.

    • Allow the domes to solidify at 37°C for 15-30 minutes.

  • Organoid Culture and Maintenance:

    • Gently add pre-warmed organoid growth medium to each well.

    • Culture the organoids at 37°C and 5% CO2.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically or enzymatically dissociating the organoids and re-plating in fresh basement membrane matrix.

Part 2: Drug Sensitivity and Resistance Assay

This protocol describes how to assess the sensitivity of established PDOs to this compound as a single agent or in combination with other drugs.

Materials:

  • Established PDO cultures

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., Gemcitabine)

  • Organoid growth medium

  • 384-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo 3D)

  • Plate reader

Procedure:

  • Organoid Dissociation and Seeding:

    • Harvest mature organoids and dissociate them into small fragments or single cells.

    • Count the viable cells or fragments.

    • Resuspend the organoids in basement membrane matrix and seed into 384-well plates.

    • Allow the domes to solidify and add organoid growth medium.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in organoid growth medium. For combination studies, also prepare serial dilutions of the other drug and the combination.

    • Carefully remove the medium from the organoid wells and replace it with the drug-containing medium.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Generate dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

    • For combination studies, assess synergy using models such as the Bliss independence or Loewe additivity model.

Experimental Workflow Diagram

The following diagram outlines the overall workflow for using this compound in patient-derived organoid cultures.

G cluster_workflow Experimental Workflow Patient Patient Tumor Biopsy PDO_Establishment PDO Establishment (Digestion, Plating) Patient->PDO_Establishment PDO_Culture PDO Culture & Expansion PDO_Establishment->PDO_Culture Drug_Screening Drug Screening with this compound (Monotherapy & Combination) PDO_Culture->Drug_Screening Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Screening->Viability_Assay Biomarker_Analysis Biomarker Analysis (e.g., Western Blot for pKAP1) Drug_Screening->Biomarker_Analysis Data_Analysis Data Analysis (IC50, Synergy) Viability_Assay->Data_Analysis Results Results & Interpretation Data_Analysis->Results Biomarker_Analysis->Results

Caption: Workflow for this compound testing in PDOs.

Logical Flow for a Drug Screening Study

The diagram below illustrates the logical flow of a drug screening study using this compound and PDOs to identify sensitive patient populations.

G cluster_logical_flow Drug Screening Study Logic Start Start: Cohort of Patient-Derived Organoids Screen Screen with this compound (Dose-Response) Start->Screen Classify Classify Organoids: Sensitive vs. Resistant Screen->Classify Sensitive Sensitive Organoids Classify->Sensitive Low IC50 Resistant Resistant Organoids Classify->Resistant High IC50 Genomic_Analysis Genomic/Transcriptomic Analysis Sensitive->Genomic_Analysis Resistant->Genomic_Analysis Combination_Screen Combination Screen (e.g., + Gemcitabine) Resistant->Combination_Screen Biomarker_Discovery Identify Predictive Biomarkers Genomic_Analysis->Biomarker_Discovery Synergy_Analysis Identify Synergistic Combinations Combination_Screen->Synergy_Analysis

Caption: Logical flow for identifying sensitive populations and effective combinations.

References

Application Notes and Protocols for LY2880070 Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for mediating cell cycle checkpoints.[1][2] In many cancer cells that have lost the G1 checkpoint, typically due to p53 mutations, CHK1-mediated S and G2/M checkpoints become essential for survival, especially when under genotoxic stress from chemotherapy. Inhibition of CHK1 by this compound abrogates these checkpoints, preventing DNA repair and leading to an accumulation of DNA damage. This forces the cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe, resulting in apoptosis.[1][2] Consequently, this compound holds therapeutic potential both as a monotherapy in tumors with high intrinsic replication stress and as a chemosensitizing agent in combination with DNA-damaging drugs like gemcitabine.[3][4]

These application notes provide a detailed framework for the design and execution of a xenograft mouse model study to evaluate the in vivo anti-tumor efficacy of this compound.

Signaling Pathway of CHK1 Inhibition

The diagram below illustrates the role of CHK1 in the DNA damage response pathway and the mechanism of action of this compound.

CHK1_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Activates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits G2_M_Arrest G2/M Checkpoint Arrest (DNA Repair) CHK1->G2_M_Arrest CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis This compound This compound This compound->CHK1 Inhibits

Mechanism of CHK1 inhibition by this compound.

Application Notes for Xenograft Studies

A xenograft mouse model is an indispensable tool for the preclinical evaluation of anti-cancer agents like this compound. This in vivo system allows for the assessment of a drug's efficacy, pharmacokinetics, and pharmacodynamics in a biological system that recapitulates key aspects of tumor growth.

Choice of Animal Model:

  • Immunodeficient Mice: Athymic nude or Severe Combined Immunodeficient (SCID) mice are standard choices as they lack a functional immune system, which prevents the rejection of human tumor xenografts.

Choice of Cancer Cell Lines:

  • The selection of cancer cell lines should be guided by the therapeutic hypothesis. For this compound, cell lines with known p53 mutations or high levels of intrinsic replication stress are particularly relevant.

  • Examples of relevant tumor types for xenograft studies include pancreatic, ovarian, and non-small cell lung cancers, where CHK1 inhibitors have shown promise.

Monotherapy vs. Combination Therapy:

  • Monotherapy: To evaluate the single-agent efficacy of this compound, xenograft models of tumors with high replication stress are suitable.

  • Combination Therapy: To assess the chemosensitizing potential of this compound, it can be co-administered with DNA-damaging agents like gemcitabine. The experimental design should include control groups for the chemotherapeutic agent alone and this compound alone.

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., Pancreatic Cancer Cells) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer this compound (Oral Gavage) +/- Chemo Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Euthanasia at Predefined Endpoint Monitoring->Endpoint Analysis 9. Tumor Excision, Weighing, and Pharmacodynamic Analysis Endpoint->Analysis

Workflow for an this compound xenograft study.

Detailed Experimental Protocols

Establishment of Subcutaneous Xenograft Mouse Model
  • Cell Culture: Culture the selected human cancer cell line (e.g., a pancreatic adenocarcinoma cell line) in its recommended growth medium until it reaches 70-80% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment and growth. Keep the mixture on ice.

  • Animal Preparation: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the procedure.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.

Preparation and Administration of CHK1 Inhibitor

Note: Specific preclinical dosing and formulation data for this compound are not publicly available. The following protocol is based on a similar, well-characterized CHK1 inhibitor, Prexasertib (LY2606368), and should be adapted based on internal data for this compound.

  • Drug Formulation (Example with Prexasertib):

    • Formulate Prexasertib in 20% Captisol (a solubilizing agent) at a pH of 4.0.[5]

    • The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Dosing Regimen (Example with Prexasertib):

    • For monotherapy, a potential starting dose could be 8 mg/kg, administered subcutaneously twice daily for 3 days, followed by a 4-day rest period, repeated for 2-3 cycles.[5]

    • For combination studies, this compound is orally bioavailable and would typically be administered by oral gavage. A preclinical study projected that a human equivalent dose for tumor response would be between 32-64 mg daily.[3] This would need to be converted to a mouse-equivalent dose for the study design.

  • Administration:

    • For oral administration of this compound, use oral gavage needles. The volume should typically be around 100-200 µL.

    • For combination studies, the administration schedule of this compound and the chemotherapeutic agent (e.g., gemcitabine) should be carefully planned to maximize synergy.

Monitoring of Tumor Growth and Animal Welfare
  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times weekly and calculate the volume.

  • Body Weight: Record the body weight of each mouse 2-3 times weekly as an indicator of toxicity.

  • Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint Criteria: Define humane endpoints for the study, which may include:

    • Tumor volume exceeding a certain size (e.g., 2000 mm³).

    • Tumor ulceration.

    • Body weight loss of more than 20%.

    • Significant signs of distress.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to IACUC guidelines. Excise the tumors, measure their final weight, and process them for further analysis (e.g., pharmacodynamics).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Study Design and Treatment Groups

GroupTreatment Agent(s)DoseRouteScheduleNumber of Animals (n)
1Vehicle Control-p.o.Daily8-10
2This compoundTBD mg/kgp.o.Daily8-10
3GemcitabineTBD mg/kgi.p.Q3Dx48-10
4This compound + GemcitabineTBD mg/kgp.o./i.p.See protocol8-10

(p.o. = oral gavage; i.p. = intraperitoneal; TBD = to be determined based on dose-ranging studies)

Table 2: Representative Efficacy Data (Based on a CHK1 Inhibitor Study)

This table provides an example of how efficacy data could be presented. The values are illustrative and based on typical outcomes for CHK1 inhibitors.

GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
1: Vehicle Control1500 ± 150-+5
2: this compound800 ± 10047-2
3: Gemcitabine950 ± 12037-8
4: this compound + Gemcitabine350 ± 6077-10

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

The successful execution of a xenograft mouse model study for this compound requires careful planning and adherence to detailed protocols. This document provides a comprehensive guide for researchers to design and implement such studies to evaluate the in vivo efficacy of this promising CHK1 inhibitor. The data generated from these preclinical models are crucial for informing clinical trial design and advancing the development of new cancer therapies.

References

Application Notes and Protocols for Western Blot Analysis of LY2880070 Pharmacodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LY2880070 is an orally bioavailable and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[2][4] By inhibiting Chk1, this compound prevents the repair of damaged DNA, leading to an accumulation of DNA damage, abrogation of cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents.[3]

Pharmacodynamic (PD) biomarkers are essential for the clinical development of targeted therapies like this compound. They provide evidence of target engagement and downstream pathway modulation in response to drug treatment. For a Chk1 inhibitor, key PD biomarkers include the phosphorylation status of Chk1 itself and its downstream substrates. Western blotting is a robust and widely used technique to measure these protein expression and phosphorylation changes in preclinical and clinical samples.

These application notes provide a detailed protocol for the use of Western blotting to assess the pharmacodynamic effects of this compound by analyzing key biomarkers in the Chk1 signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Chk1 signaling pathway, indicating the point of inhibition by this compound, and a typical experimental workflow for Western blot analysis.

Chk1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Chk1 Activation cluster_3 Downstream Effectors cluster_4 Cell Cycle Arrest DNA Damage DNA Damage ATR ATR DNA Damage->ATR ATM ATM DNA Damage->ATM Chk1 Chk1 ATR->Chk1 Phosphorylates ATM->Chk1 Phosphorylates pChk1 p-Chk1 (Ser345) Cdc25A Cdc25A pChk1->Cdc25A Inhibits/Activates Cdc25C Cdc25C pChk1->Cdc25C Inhibits/Activates Wee1 Wee1 pChk1->Wee1 Inhibits/Activates G2/M Arrest G2/M Arrest Cdc25A->G2/M Arrest S-Phase Arrest S-Phase Arrest Cdc25A->S-Phase Arrest Cdc25C->G2/M Arrest Cdc25C->S-Phase Arrest Wee1->G2/M Arrest Wee1->S-Phase Arrest This compound This compound This compound->Chk1 Inhibits Western_Blot_Workflow A 1. Sample Preparation (Cell Culture/Tissue Homogenization, This compound Treatment) B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) C->D E 5. Blocking (Prevents Non-specific Binding) D->E F 6. Primary Antibody Incubation (e.g., anti-pChk1, anti-Chk1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Application Notes and Protocols: Assessing the Synergy of LY2880070 with the Bliss Independence Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LY2880070 is an orally bioavailable and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] By inhibiting Chk1, this compound prevents the repair of damaged DNA, which can lead to cell cycle arrest and apoptosis.[1][2] This mechanism makes it a promising candidate for combination therapies, particularly with DNA-damaging agents like gemcitabine, to enhance anti-tumor efficacy.[3][4][5] Assessing the nature of the interaction between this compound and a second compound is crucial. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is highly desirable.

The Bliss independence model is a widely used method for quantifying drug interactions.[6] It operates on the assumption that the two drugs act independently through different mechanisms.[7][8] This model is particularly suitable when combining agents that target distinct cellular pathways, such as a Chk1 inhibitor and a conventional cytotoxic agent.[8] This document provides a detailed protocol for assessing the synergy of this compound with a partner compound using the Bliss independence model and a standard in vitro cell viability assay.

Signaling Pathway of this compound in Combination Therapy

This compound's primary mechanism involves the inhibition of Chk1. In cancer cells, DNA-damaging agents induce replication stress and DNA breaks. This damage activates Chk1, which in turn halts the cell cycle to allow for DNA repair, promoting cell survival. By inhibiting Chk1, this compound abrogates this repair mechanism, leading to an accumulation of DNA damage and forcing the cell into mitotic catastrophe and apoptosis.[1][2]

G cluster_0 Standard Cellular Response to DNA Damage cluster_1 Intervention with this compound DNADamage DNA Damaging Agent (e.g., Gemcitabine) ReplicationStress Replication Stress & DNA Damage DNADamage->ReplicationStress Chk1Activation Chk1 Activation ReplicationStress->Chk1Activation CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1Activation->CellCycleArrest Chk1Inhibition Chk1 Inhibition DNARepair DNA Repair CellCycleArrest->DNARepair Apoptosis Mitotic Catastrophe & Apoptosis CellCycleArrest->Apoptosis Bypass CellSurvival Cell Survival & Resistance DNARepair->CellSurvival This compound This compound This compound->Chk1Inhibition

Caption: Mechanism of this compound-induced synergy with DNA-damaging agents.

Principle of the Bliss Independence Model

The Bliss independence model calculates an expected combined effect based on the principle of probabilistic independence. The core assumption is that the two drugs do not interfere with each other's action.[7][9] The expected fractional inhibition of the combination (Eexp) is calculated from the fractional inhibition of Drug A (EA) and Drug B (EB) alone.

Formula: Eexp = EA + EB - (EA × EB)

The synergy score is then determined by subtracting the expected effect from the observed experimental effect (Eobs).

Bliss Synergy Score: Score = Eobs - Eexp

  • Score > 0: Synergism

  • Score ≈ 0: Additivity

  • Score < 0: Antagonism

G A Effect of Drug A (E_A) Overlap Overlap of Effects (E_A * E_B) A->Overlap Expected Expected Combined Effect (E_exp) A->Expected + B Effect of Drug B (E_B) B->Overlap B->Expected + Overlap->Expected - Synergy Bliss Synergy Score (E_obs - E_exp) Expected->Synergy Observed Observed Combined Effect (E_obs) Observed->Synergy G cluster_workflow Experimental Workflow A 1. Cell Culture Prepare single-cell suspension B 2. Cell Seeding Seed cells into microplate (e.g., 1000 cells/well) A->B D 4. Drug Dosing Add drugs in a checkerboard matrix (single agents and combinations) B->D C 3. Drug Preparation Create serial dilutions of this compound and Partner Drug C->D E 5. Incubation Incubate for 72 hours at 37°C, 5% CO2 D->E F 6. Viability Assay Add CellTiter-Glo reagent E->F G 7. Data Acquisition Read luminescence on a plate reader F->G H 8. Data Analysis Calculate % Inhibition and Bliss Synergy Scores G->H

References

Application Notes and Protocols for Cell Cycle Analysis of LY2880070 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable, selective, and ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) network. It is a key regulator of cell cycle checkpoints, particularly at the G1/S, intra-S, and G2/M transitions, which are activated in response to DNA damage or replication stress.[3] By arresting the cell cycle, Chk1 provides time for DNA repair, thus maintaining genomic integrity. In many cancer cells, particularly those with a defective p53 pathway, the reliance on the Chk1-mediated checkpoints for survival is heightened.

Inhibition of Chk1 by this compound is intended to abrogate these critical cell cycle arrests.[1] When used in combination with DNA-damaging agents like gemcitabine, this compound can force cancer cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[1] This makes Chk1 inhibition a promising therapeutic strategy to potentiate the effects of chemotherapy.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5] This application note provides a detailed protocol for using flow cytometry to assess the effects of this compound on the cell cycle, both as a single agent and in combination with a DNA-damaging agent.

Principle of the Assay

This protocol utilizes propidium iodide (PI) staining of cellular DNA followed by flow cytometric analysis to determine the cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in different phases of the cell cycle can be distinguished:

  • G0/G1 phase: Cells contain a 2N DNA content.

  • S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a 4N DNA content, having completed DNA replication.

Treatment with a DNA-damaging agent typically induces cell cycle arrest, often in the S or G2/M phase. The addition of this compound is expected to abrogate this arrest, leading to a decrease in the percentage of cells in the arrested phase and potentially an increase in the sub-G1 population, which is indicative of apoptosis.

Data Presentation

The following table presents illustrative data on the effect of a Chk1 inhibitor on cell cycle distribution in a cancer cell line when combined with a DNA-damaging agent. This data is representative of the expected outcome when using this compound, as specific quantitative cell cycle data for this compound is not publicly available. The experiment involves treating cancer cells with a DNA-damaging agent (e.g., Gemcitabine) to induce G2/M arrest, followed by treatment with a Chk1 inhibitor.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Cells in Sub-G1 (Apoptosis)
Untreated Control55.2 ± 3.125.8 ± 2.518.0 ± 1.91.0 ± 0.3
DNA-damaging Agent alone20.5 ± 2.229.3 ± 2.848.2 ± 4.52.0 ± 0.5
This compound alone53.8 ± 3.527.1 ± 2.917.5 ± 2.11.6 ± 0.4
DNA-damaging Agent + this compound25.1 ± 2.615.5 ± 1.810.3 ± 1.549.1 ± 5.2

Data are presented as mean ± standard deviation and are illustrative of the expected effects of Chk1 inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., pancreatic, ovarian, or lung cancer cell line).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepare stock solutions in DMSO and store at -20°C.

  • DNA-damaging agent (optional): e.g., Gemcitabine. Prepare stock solutions as recommended.

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Trypsin-EDTA: For detaching adherent cells.

  • Fixative: 70% ethanol, ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow cytometry tubes

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed cells and allow to attach overnight B Treat with this compound and/or DNA-damaging agent for desired time A->B C Harvest cells (trypsinization for adherent cells) B->C D Wash with PBS C->D E Fix in ice-cold 70% ethanol D->E F Wash with PBS to remove ethanol E->F G Resuspend in PI/RNase A staining solution F->G H Incubate in the dark G->H I Acquire data on a flow cytometer H->I J Gate on single cells I->J K Analyze DNA content histogram to determine cell cycle phases (G0/G1, S, G2/M) J->K

Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol

  • Cell Seeding:

    • Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 60-70% confluency).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Treat the cells with the desired concentrations of this compound and/or a DNA-damaging agent. Include an untreated control and single-agent controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully aspirate the ethanol.

    • Wash the cells once with 5 mL of PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000-20,000 single-cell events.

    • Use doublet discrimination to exclude cell aggregates from the analysis.

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway

This compound targets the Chk1 kinase, a central component of the G2/M DNA damage checkpoint. The diagram below illustrates this pathway.

G cluster_0 DNA Damage Response cluster_1 Chk1 Activation & Inhibition cluster_2 Cell Cycle Regulation DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR Kinase DNA_Damage->ATR senses Chk1 Chk1 ATR->Chk1 activates (phosphorylates) Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits (phosphorylates) This compound This compound This compound->Chk1 inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) Cdc25->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes

Caption: Chk1 signaling pathway in G2/M checkpoint control.

In response to DNA damage, the ATR kinase is activated and subsequently phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases. Cdc25 is responsible for activating the Cyclin B-CDK1 complex (also known as Maturation-Promoting Factor or MPF), which is the master regulator of entry into mitosis. By inhibiting Cdc25, Chk1 prevents the activation of CDK1 and thereby halts the cell cycle at the G2/M checkpoint, allowing time for DNA repair. This compound, by inhibiting Chk1, prevents the inactivation of Cdc25, leading to inappropriate activation of CDK1 and premature entry into mitosis, even in the presence of DNA damage.

References

Application Notes and Protocols for LY2880070 Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and background for assessing apoptosis induced by the CHK1 inhibitor LY2880070, typically in combination with a DNA-damaging agent such as gemcitabine. The primary application is for in vitro studies using cancer cell lines, particularly those with a high degree of replication stress, such as pancreatic ductal adenocarcinoma (PDAC).

Introduction

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] In cancer cells, particularly those with mutations in tumor suppressor genes like p53, the DDR is crucial for survival, especially when challenged with DNA-damaging chemotherapy. Gemcitabine, a nucleoside analog, induces replication stress and DNA damage, leading to the activation of the ATR-CHK1 signaling cascade to arrest the cell cycle and allow for DNA repair.[2][3] By inhibiting CHK1, this compound abrogates this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and subsequent apoptosis.[4][5] This synergistic interaction forms the basis for the therapeutic strategy of combining CHK1 inhibitors with DNA-damaging agents.

Signaling Pathway of this compound and Gemcitabine-Induced Apoptosis

The combination of gemcitabine and this compound induces apoptosis through a well-defined signaling cascade. Gemcitabine, upon incorporation into DNA, causes replication fork stalling and DNA damage. This activates the ATR kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 would normally phosphorylate and inactivate CDC25C, preventing the activation of CDK1/Cyclin B1 and thereby inducing a G2/M cell cycle arrest to allow for DNA repair.

This compound inhibits CHK1, preventing the phosphorylation of CDC25C. This leads to the premature activation of CDK1/Cyclin B1 and forces the cell to enter mitosis despite the presence of significant DNA damage. This premature mitotic entry with unrepaired DNA leads to mitotic catastrophe, characterized by chromosomal fragmentation.[4] Ultimately, this triggers the intrinsic apoptosis pathway, marked by the activation of effector caspases like caspase-3 and the cleavage of substrates such as PARP, leading to programmed cell death.[2][4]

cluster_0 Cellular Response to Treatment Gemcitabine Gemcitabine Replication_Stress Replication Stress & DNA Damage Gemcitabine->Replication_Stress ATR ATR Activation Replication_Stress->ATR CHK1 CHK1 Activation ATR->CHK1 CDC25C_inactivation CDC25C Inactivation CHK1->CDC25C_inactivation Phosphorylates CDK1_active CDK1/Cyclin B1 (Active) CHK1->CDK1_active Inhibition by this compound prevents inactivation of CDC25C, leading to CDK1 activation This compound This compound This compound->CHK1 Inhibits CDK1_inactive CDK1/Cyclin B1 (Inactive) CDC25C_inactivation->CDK1_inactive Maintains Inactive State G2_M_Arrest G2/M Arrest & DNA Repair CDK1_inactive->G2_M_Arrest Cell_Survival Cell Survival G2_M_Arrest->Cell_Survival Mitotic_Catastrophe Mitotic Catastrophe CDK1_active->Mitotic_Catastrophe Premature Mitotic Entry Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis cluster_1 Caspase-3 Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound & Gemcitabine Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Prepare_Reaction Prepare Reaction Mix (Lysate + Buffer + Substrate) Lyse_Cells->Prepare_Reaction Incubate_37C Incubate at 37°C Prepare_Reaction->Incubate_37C Read_Absorbance Read Absorbance (400-405 nm) Incubate_37C->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End cluster_2 Annexin V Assay Workflow Start Start Seed_and_Treat Seed and Treat Cells Start->Seed_and_Treat Harvest_Cells Harvest Adherent and Floating Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in 1x Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide Resuspend_Binding_Buffer->Stain_AnnexinV_PI Incubate_RT Incubate 15 min at RT (in the dark) Stain_AnnexinV_PI->Incubate_RT Add_Binding_Buffer Add 1x Binding Buffer Incubate_RT->Add_Binding_Buffer Analyze_Flow_Cytometry Analyze by Flow Cytometry Add_Binding_Buffer->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

References

Application Notes and Protocols for LY2880070 Target Engagement Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only.

Introduction

Initial analysis based on preliminary search keywords suggested an inquiry into LY2880070 as a BACE1 inhibitor. However, comprehensive literature review confirms that This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) , a key regulator of the DNA damage response (DDR). This document provides detailed application notes and protocols for the analysis of target engagement biomarkers relevant to the mechanism of action of this compound.

This compound functions by abrogating Chk1-mediated cell cycle arrest, which is often activated in cancer cells to repair DNA damage induced by chemotherapy.[1][2] By inhibiting Chk1, this compound enhances the efficacy of DNA-damaging agents, leading to mitotic catastrophe and apoptosis in cancer cells.[3] This document focuses on pharmacodynamic biomarkers that can be utilized to assess the biological activity of this compound in preclinical and clinical settings.

Chk1 Signaling Pathway and Point of Intervention by this compound

The following diagram illustrates the role of Chk1 in the DNA damage response and the mechanism of inhibition by this compound.

Chk1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Chk1 Activation cluster_2 This compound Action cluster_3 Cellular Response DNA_Damaging_Agent DNA Damaging Agent (e.g., Gemcitabine) DNA_Damage DNA Damage (Replication Stress) DNA_Damaging_Agent->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (S345) (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) pChk1->Cell_Cycle_Arrest This compound This compound This compound->Chk1 inhibits Apoptosis Apoptosis This compound->Apoptosis promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Chk1 signaling pathway and this compound inhibition.

Pharmacodynamic Biomarkers for this compound Target Engagement

Several biomarkers can be monitored to assess the pharmacodynamic effects of this compound. These include direct and downstream markers of Chk1 inhibition and the resulting increase in DNA damage.

Table 1: Summary of Pharmacodynamic Biomarkers for this compound

BiomarkerDescriptionCellular LocationPrimary Assay
p-Chk1 (S345) Phosphorylation of Chk1 at Serine 345 is an indicator of Chk1 activation in response to DNA damage. Inhibition by this compound is expected to modulate these levels.[1][4]NucleusWestern Blot, Flow Cytometry
γH2AX Phosphorylation of histone H2AX at Serine 139 is a sensitive marker for DNA double-strand breaks.[1][4] Increased levels indicate an accumulation of DNA damage due to Chk1 inhibition.NucleusImmunofluorescence, Western Blot, Flow Cytometry
pKAP1 (S824) Phosphorylation of KAP1 at Serine 824 is a downstream event of the DNA damage response.[5][6]NucleusWestern Blot
pRPA32 (S4/S8) Phosphorylation of Replication Protein A 32kDa subunit is a marker of replication stress.[5][6]NucleusWestern Blot, Flow Cytometry

Application Note 1: Analysis of p-Chk1 (S345) Levels

Principle of the Assay: Phosphorylation of Chk1 at Serine 345 is a key step in its activation following DNA damage.[1] Monitoring changes in p-Chk1 (S345) can provide a direct measure of Chk1 pathway modulation. In combination with a DNA damaging agent, inhibition of Chk1 by this compound can lead to a complex regulation of p-Chk1 levels, which should be carefully interpreted in the context of the experimental setup.[4] Western blotting and flow cytometry are suitable methods for the quantitative analysis of p-Chk1 (S345).

Experimental Protocol: Western Blot for p-Chk1 (S345)

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis with Phosphatase Inhibitors) Quantification 2. Protein Quantification (BCA Assay) Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-Chk1 S345) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Western Blot workflow for p-Chk1 analysis.

Materials:

  • Cells or tissue treated with this compound and/or a DNA damaging agent

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibody: Rabbit anti-p-Chk1 (S345)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Chk1 (S345) diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Application Note 2: Analysis of γH2AX Foci Formation

Principle of the Assay: The phosphorylation of H2AX to form γH2AX is a rapid and sensitive response to the formation of DNA double-strand breaks (DSBs).[1] Inhibition of Chk1 by this compound, particularly in combination with DNA damaging agents, is expected to lead to an accumulation of DSBs, resulting in a quantifiable increase in the number and intensity of nuclear γH2AX foci.[4][5] Immunofluorescence microscopy is the gold standard for visualizing and quantifying γH2AX foci.

Experimental Protocol: Immunofluorescence for γH2AX

Immunofluorescence_Workflow Cell_Culture 1. Cell Culture & Treatment (on coverslips) Fixation 2. Fixation (4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (5% BSA in PBS) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorescently-labeled) Primary_Ab->Secondary_Ab Counterstain 7. Counterstaining (DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

Immunofluorescence workflow for γH2AX analysis.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS[7]

  • Permeabilization solution: 0.1% Triton X-100 in PBS[7]

  • Blocking solution: 5% BSA in PBS[7]

  • Primary antibody: Mouse anti-γH2AX (Ser139)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Counterstain: DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound and/or a DNA damaging agent for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[8]

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

  • Washing: Wash three times with PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.[7]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Application Note 3: Analysis of pKAP1 (S824) and pRPA32 (S4/S8)

Principle of the Assays: Phosphorylation of KAP1 and RPA32 are downstream events in the ATR-Chk1 signaling pathway and are indicative of an active DNA damage response and replication stress, respectively.[5][9] Monitoring the levels of pKAP1 and pRPA32 can provide further evidence of the cellular consequences of Chk1 inhibition by this compound. Western blotting is a commonly used method for the detection and quantification of these phosphorylated proteins.

Experimental Protocol: Western Blot for pKAP1 and pRPA32

The protocol for Western blotting for pKAP1 and pRPA32 is similar to that described for p-Chk1. The primary antibodies used would be specific for pKAP1 (S824) and pRPA32 (S4/S8).

Table 2: Expected Changes in Biomarker Levels with this compound Treatment

BiomarkerIn Vitro (Organoids) - Gemcitabine + this compoundExpected OutcomeReference
γH2AX UpregulationIncreased DNA damage[5][6]
pKAP1 UpregulationActivation of DNA damage response[5][6]
pRPA32 UpregulationIncreased replication stress[5][6]

Conclusion

The analysis of pharmacodynamic biomarkers is crucial for the preclinical and clinical development of targeted therapies like this compound. The protocols outlined in this document provide a framework for assessing the target engagement and biological activity of this Chk1 inhibitor. By monitoring changes in p-Chk1, γH2AX, pKAP1, and pRPA32, researchers can gain valuable insights into the mechanism of action of this compound and its effects on the DNA damage response in cancer cells.

References

Application Notes and Protocols for In Vivo Dosing and Administration of LY2880070

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of LY2880070, a selective inhibitor of Checkpoint Kinase 1 (CHK1). The information is compiled from available preclinical and clinical data to guide the design of in vivo studies.

Introduction

This compound is an orally bioavailable small molecule that targets CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to an accumulation of damaged DNA, cell cycle arrest, and ultimately, apoptosis.[1][2] This mechanism of action makes this compound a candidate for monotherapy in tumors with high replicative stress and for combination therapies with DNA-damaging agents like gemcitabine.[2]

Mechanism of Action: CHK1 Inhibition

Upon DNA damage, the DDR pathway is activated to arrest the cell cycle and allow for DNA repair. CHK1 is a key transducer kinase in this pathway. Inhibition of CHK1 by this compound abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and cell death.

cluster_pathway CHK1 Signaling Pathway DNA Damaging Agents (e.g., Gemcitabine) DNA Damaging Agents (e.g., Gemcitabine) DNA Damage DNA Damage DNA Damaging Agents (e.g., Gemcitabine)->DNA Damage CHK1 CHK1 DNA Damage->CHK1 activates DNA Damage->CHK1 Cell Cycle Arrest (S, G2/M) Cell Cycle Arrest (S, G2/M) CHK1->Cell Cycle Arrest (S, G2/M) promotes CHK1->Cell Cycle Arrest (S, G2/M) Apoptosis Apoptosis CHK1->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest (S, G2/M)->DNA Repair Cell Cycle Arrest (S, G2/M)->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival DNA Repair->Cell Survival This compound This compound This compound->CHK1 inhibits

Caption: Simplified CHK1 signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Studies

While specific preclinical studies detailing in vivo dosing and efficacy of this compound are not extensively published, references to such studies in the context of clinical trial design provide some insights. Preclinical xenograft studies were conducted to project the therapeutic dose in humans, suggesting that a daily dose equivalent of 32-64 mg would be required for a tumor response.[2]

Animal Models

The selection of an appropriate animal model is critical for the evaluation of this compound. Based on its mechanism of action, suitable models would include:

  • Human Tumor Xenografts: Nude or SCID mice bearing subcutaneous or orthotopic tumors from human cancer cell lines known to have high replicative stress or defects in other DNA repair pathways.

  • Patient-Derived Xenografts (PDX): These models better represent the heterogeneity of human tumors and can be valuable for translational studies.

Dosing and Administration

This compound is an orally active compound.[3]

Formulation for Oral Gavage:

Two example protocols for preparing this compound for oral administration in animal studies are provided below.[3]

Table 1: Formulation Protocols for this compound

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 4 mg/mL
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 4 mg/mL

Note: The final working solution for in vivo experiments should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Dosing Regimen:

The dosing regimen for preclinical studies would need to be determined empirically for each animal model. Based on the projected human equivalent dose, a starting point for dose-ranging studies in mice could be in the range of 10-50 mg/kg, administered orally once or twice daily.

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

cluster_workflow Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Treatment & Monitoring Continued Treatment & Monitoring Treatment Initiation->Continued Treatment & Monitoring Endpoint Analysis Endpoint Analysis Continued Treatment & Monitoring->Endpoint Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., a pancreatic or ovarian cancer cell line) under standard conditions.
  • Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, to a final concentration of 1 x 107 cells/100 µL.
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.

3. Dosing and Administration:

  • Prepare the this compound formulation for oral gavage as described in Table 1.
  • Administer this compound orally to the treatment groups at the predetermined dose and schedule.
  • The control group should receive the vehicle solution.
  • For combination studies, the second agent (e.g., gemcitabine) would be administered according to its established protocol.

4. Monitoring and Endpoints:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition.
  • Secondary endpoints may include survival, body weight changes, and analysis of biomarkers from tumor tissue at the end of the study.

Clinical Dosing of this compound

Clinical trials have investigated this compound both as a monotherapy and in combination with gemcitabine. The oral administration and short half-life of approximately 5 hours allow for flexible dosing schedules.[2]

Table 2: Summary of Clinical Dosing Regimens for this compound

Study TypeThis compound DoseCombination AgentDosing ScheduleReference
Monotherapy (Phase I) 200 mg BID-21-day cycles[2]
Combination Therapy (Phase I Expansion) 50 mg BIDGemcitabine (100 mg/m2 IV)This compound on days 2-6, 9-13, and 16-20 of a 21-day cycle[4]

BID = twice daily; IV = intravenous

Conclusion

This compound is an orally active CHK1 inhibitor with a well-defined mechanism of action. While detailed public data on preclinical in vivo studies are limited, the available information from clinical trials and formulation protocols provides a solid foundation for designing and conducting further preclinical research. The provided protocols and data summaries should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

LY2880070 solubility issues and precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHK1 inhibitor, LY2880070. The information provided is intended to address common issues related to solubility and precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control.[1][2] By inhibiting Chk1, this compound prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism also has the potential to sensitize cancer cells to DNA-damaging chemotherapeutic agents.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. Its solubility in ethanol is limited. Due to its hydrophobic nature, direct dissolution in aqueous media like cell culture medium or saline will likely result in precipitation.

Q3: I am observing precipitation when I add this compound to my cell culture medium. What are the common causes?

Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility. The primary reasons for this include:

  • Exceeding the Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit in that specific medium.

  • Improper Dilution Technique: Adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium can cause the compound to "crash out" of solution before it can be adequately dispersed.

  • High Final DMSO Concentration: While DMSO aids solubility, excessively high final concentrations (typically >0.5%) can be toxic to cells and may not be sufficient to keep a high concentration of a hydrophobic compound in solution.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes influence the solubility of small molecules.

Troubleshooting Guide

Issue: Precipitate formation observed in cell culture medium after adding this compound.

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your in vitro experiments.

Step 1: Verify Stock Solution Integrity

  • Visual Inspection: Before use, visually inspect your this compound stock solution in DMSO. Ensure it is clear and free of any visible precipitate. If crystals are present, gently warm the vial to 37°C and vortex or sonicate until the solid is completely redissolved.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent absorption of water, which can reduce solubility. One source suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[3]

Step 2: Optimize Working Solution Preparation

  • Recommended Method: Serial Dilution: To avoid precipitation upon dilution, it is highly recommended to perform a serial dilution of your high-concentration DMSO stock solution. Prepare intermediate dilutions in DMSO before making the final dilution into your cell culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.

  • Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of ≤ 0.1% to minimize solvent-induced artifacts and cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cell type.

Step 3: Adjust Final this compound Concentration

  • Concentration Range: If precipitation persists, consider lowering the final working concentration of this compound. In vitro studies with organoid cultures have successfully used concentrations in the nanomolar range (e.g., 30 nM, 50 nM, 80 nM, and 91 nM).[4][5] Starting with a lower concentration and titrating up can help determine the maximum soluble concentration in your specific experimental setup.

Step 4: Alternative In Vitro Formulation (Use with Caution)

For particularly challenging situations, adapting an in vivo formulation strategy may be considered, but requires careful validation to assess the effects of excipients on your cells.

  • Co-Solvent System: Formulations for in vivo use often employ co-solvents to improve solubility. A published protocol for a 4 mg/mL solution involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Note: The effects of PEG300 and Tween-80 on your specific cell line must be evaluated with appropriate vehicle controls.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO≥ 160 mg/mL (419.47 mM)Ultrasonic treatment may be needed. Hygroscopic nature of DMSO can impact solubility; use freshly opened DMSO.[3]
EthanolLimited solubilityNot recommended as a primary solvent for high-concentration stocks.
WaterInsoluble

Table 2: Example In Vivo Formulations for this compound

Formulation ComponentsConcentrationResulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4 mg/mL (10.49 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4 mg/mL (10.49 mM)Clear solution.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution.

    • Visually confirm that the solution is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture (Serial Dilution Method)

  • Materials: this compound DMSO stock solution, pre-warmed complete cell culture medium, sterile microcentrifuge tubes.

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, if your final desired concentration is 100 nM and your stock is 10 mM, you could first prepare a 10 µM intermediate solution.

    • Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration. Gently mix the contents of the wells.

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (ideally ≤ 0.1%).

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Medium check_stock Is the DMSO stock solution clear and fully dissolved? start->check_stock redissolve Warm to 37°C and sonicate. Prepare fresh stock if necessary. check_stock->redissolve No check_dilution Was a serial dilution performed? check_stock->check_dilution Yes redissolve->check_stock implement_serial Implement serial dilution to avoid shocking the compound out of solution. check_dilution->implement_serial No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes implement_serial->check_concentration lower_concentration Lower the final working concentration. Refer to published effective concentrations (nM range). check_concentration->lower_concentration Yes final_check Is precipitation still observed? check_concentration->final_check No lower_concentration->final_check consider_cosolvent Consider co-solvents (e.g., PEG300) with appropriate vehicle controls. (Use with caution in vitro). final_check->consider_cosolvent Yes success Solution Clear: Proceed with Experiment final_check->success No consider_cosolvent->success

Caption: Troubleshooting workflow for addressing this compound precipitation in media.

G cluster_1 Recommended Protocol for Preparing this compound Working Solution stock High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 100x final concentration) in pre-warmed cell culture medium stock->intermediate Step 1: Dilute final Final Working Solution in Cell Culture Plate (Final DMSO ≤ 0.1%) intermediate->final Step 2: Add to cells control Vehicle Control (Medium + same final % DMSO) final->control Parallel Preparation

Caption: Recommended workflow for preparing this compound working solutions for cell culture.

G cluster_2 This compound Signaling Pathway Inhibition dna_damage DNA Damage (e.g., from Gemcitabine) atr_atm ATR/ATM Kinases (Activated) dna_damage->atr_atm chk1 Chk1 Kinase (Phosphorylated and Activated) atr_atm->chk1 cdc25 Cdc25 Phosphatases (Inhibited) chk1->cdc25 apoptosis Apoptosis chk1->apoptosis Inhibition by this compound leads to bypass of cell cycle arrest and... cdk CDK/Cyclin Complexes (Inactive) cdc25->cdk cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) cdk->cell_cycle_arrest dna_repair DNA Repair cell_cycle_arrest->dna_repair This compound This compound This compound->chk1

References

Technical Support Center: LY2880070 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of LY2880070 stock solutions using DMSO. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound exhibits high solubility in DMSO. Published data indicates solubility values of up to 160 mg/mL (419.47 mM) and 76 mg/mL (199.25 mM).[1][2] It is crucial to use high-quality, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]

Q3: How should I store the solid this compound compound and its DMSO stock solution?

A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.

FormatStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
DMSO Stock Solution-80°CUp to 6 months
-20°CUp to 1 month

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: My vial of lyophilized this compound appears to be empty. What should I do?

A4: This is a common observation for small quantities of lyophilized compounds. The compound may be present as a thin, transparent film or a small amount of powder at the bottom or on the walls of the vial. Before proceeding, gently centrifuge the vial to ensure all the compound is collected at the bottom. Then, proceed with the dissolution protocol by adding the solvent directly to the vial.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, which can lead to cell cycle arrest and apoptosis. This makes it a promising agent for use in combination with DNA-damaging chemotherapies.[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 381.43 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing (if necessary): If not using a pre-weighed vial, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.81 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial or tube containing the this compound powder. For a 10 mM stock solution from 3.81 mg of powder, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial/tube and vortex for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sonication (Optional): If the compound does not fully dissolve after vortexing, sonicate the solution in a water bath for 10-15 minutes.

  • Gentle Warming (Optional): If solubility issues persist, you can warm the solution in a 37°C water bath for 5-10 minutes.

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving completely in DMSO.

  • Possible Cause 1: The DMSO may have absorbed moisture.

    • Solution: Use a fresh, unopened vial of anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of many compounds.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Increase the vortexing time or use a sonicator to aid in dissolution. Gentle warming to 37°C can also be effective.

  • Possible Cause 3: The concentration is too high.

    • Solution: While this compound has high solubility in DMSO, ensure you have not exceeded the solubility limit. If necessary, prepare a more dilute stock solution.

Problem 2: The this compound stock solution is cloudy or has visible precipitates.

  • Possible Cause 1: The compound has precipitated out of solution due to improper storage or temperature fluctuations.

    • Solution: Try to redissolve the precipitate by gentle warming and vortexing or sonication. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. Do not use a stock solution with visible precipitates in your experiments as this will lead to inaccurate dosing.

  • Possible Cause 2: The compound is degrading.

    • Solution: If the stock solution has been stored for longer than the recommended duration or has undergone multiple freeze-thaw cycles, degradation may have occurred. Prepare a fresh stock solution.

Problem 3: The this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium).

  • Possible Cause: The compound is not as soluble in aqueous solutions as it is in DMSO.

    • Solution: This is a common issue with compounds dissolved in DMSO. To minimize precipitation, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final desired concentration. Then, add this diluted DMSO solution to your aqueous medium while vortexing. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.

Visualizations

G cluster_0 DNA Damage Response cluster_1 This compound Action DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates CHK1 CHK1 ATR_ATM->CHK1 activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits Apoptosis Apoptosis CHK1->Apoptosis bypasses arrest, leading to CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for This compound This compound This compound->CHK1 inhibits

Caption: CHK1 Signaling Pathway and this compound Mechanism of Action.

G start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound (if necessary) equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect sonicate Sonicate/Warm (Optional) inspect->sonicate Not Clear aliquot Aliquot into Single-Use Vials inspect->aliquot Clear sonicate->inspect store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental Workflow for Preparing this compound Stock Solution.

References

Technical Support Center: Optimizing LY2880070 and Gemcitabine Dosing Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule of the CHK1 inhibitor LY2880070 in combination with the chemotherapeutic agent gemcitabine. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and gemcitabine?

A1: Gemcitabine is a nucleoside analog that incorporates into DNA, causing replication stress and stalling replication forks.[1][2] This action activates the DNA damage response (DDR) pathway, heavily relying on the CHK1 kinase to arrest the cell cycle and allow for DNA repair.[3][4] this compound is a potent and selective inhibitor of CHK1.[1] By inhibiting CHK1, this compound prevents this crucial cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[3][4] This synergistic interaction enhances the anti-tumor efficacy of gemcitabine.

Q2: What is a recommended starting point for a dosing schedule in preclinical models?

A2: Based on clinical trial data (NCT02632448), a well-tolerated and potentially effective low-dose combination schedule has been established.[1][5][6] This can serve as a strong starting point for preclinical investigations. The recommended phase II dose regimen was this compound administered orally at 50 mg twice daily for 5 days a week, in combination with gemcitabine at 100 mg/m² administered intravenously on days 1, 8, and optionally on day 15 of a 21-day cycle.[1][5][6] Dose adjustments for preclinical models should consider animal weight and surface area conversions.

Q3: What are the most common adverse events or toxicities observed with this combination, and how can they be managed in a research setting?

A3: The most frequently observed treatment-emergent adverse events include nausea, vomiting, fatigue, and myelosuppression (neutropenia, anemia, and thrombocytopenia).[1][7][8] In a research setting, it is crucial to monitor animal well-being closely, including regular weight checks and complete blood counts (CBCs). For myelosuppression, dose interruptions or reductions of both agents may be necessary.[9] Nausea and vomiting can be managed with appropriate antiemetic agents.

Q4: How can I assess the efficacy of the combination in my experiments?

A4: Efficacy can be assessed through various methods, including:

  • Tumor growth inhibition: Measure tumor volume over time in xenograft or syngeneic models.

  • Biomarker analysis: Assess the modulation of key pharmacodynamic markers in tumor tissue or surrogate tissues. Key biomarkers include phosphorylated KAP1 (pKAP1), phosphorylated RPA32 (pRPA32), and γ-H2AX, which are indicative of DNA damage and replication stress.[1][10]

  • Cell viability and apoptosis assays: In vitro, assess cell death using assays such as MTT, CellTiter-Glo, or flow cytometry for apoptosis markers like Annexin V.

Q5: What are the expected biomarker changes following treatment with this compound and gemcitabine?

A5: The combination treatment is expected to induce a significant increase in markers of DNA damage and replication stress. Specifically, you should observe an upregulation of γ-H2AX, pKAP1, and pRPA32 in treated cells or tumor tissues compared to control or single-agent treated groups.[1][10] These markers indicate the successful induction of DNA damage by gemcitabine and the abrogation of the DNA damage response by this compound.

Troubleshooting Guides

Problem 1: Lack of synergistic effect in vitro or in vivo.

  • Possible Cause 1: Suboptimal Dosing or Scheduling. The timing and dosage of both drugs are critical for synergy.

    • Troubleshooting:

      • Ensure that this compound is administered after gemcitabine to allow for the induction of DNA damage first. A 24-hour interval between gemcitabine and the first dose of this compound has been used in clinical trials.[1]

      • Perform dose-response matrix experiments in vitro to identify the optimal concentrations and ratios of both drugs for your specific cell line.

  • Possible Cause 2: Cell Line Resistance. Some cell lines may have intrinsic resistance mechanisms.

    • Troubleshooting:

      • Assess the baseline expression levels of key DNA damage response proteins. Cells with a highly active DDR pathway may require higher doses or longer exposure to the drugs.

      • Consider the p53 status of your cells. p53-deficient cells are often more reliant on the CHK1 checkpoint and may be more sensitive to this combination.[2]

Problem 2: Excessive toxicity in animal models.

  • Possible Cause 1: Doses are too high for the specific animal model.

    • Troubleshooting:

      • Reduce the doses of both this compound and gemcitabine. The combination often requires lower doses of each agent than when used as monotherapy.[7][8]

      • Consider a less frequent dosing schedule for gemcitabine (e.g., once a week instead of on days 1 and 8).

  • Possible Cause 2: Overlapping toxicities. Both agents can cause myelosuppression.[1][9]

    • Troubleshooting:

      • Stagger the administration of the drugs to a greater extent, if possible, while maintaining efficacy.

      • Implement supportive care measures, such as providing a supplemented diet and ensuring adequate hydration.

      • Monitor CBCs frequently and implement dose holds or reductions based on neutrophil and platelet counts.

Problem 3: Difficulty in detecting biomarker changes.

  • Possible Cause 1: Incorrect timing of sample collection. Biomarker expression can be transient.

    • Troubleshooting:

      • Perform a time-course experiment to determine the peak expression of γ-H2AX, pKAP1, and pRPA32 after treatment. For γ-H2AX, levels often peak within hours of DNA damage.[11]

  • Possible Cause 2: Technical issues with the assay (e.g., immunohistochemistry).

    • Troubleshooting:

      • Optimize your IHC protocol, including antigen retrieval methods and antibody concentrations.

      • Include positive and negative controls to ensure the assay is working correctly.

      • Refer to the detailed experimental protocols provided below.

Quantitative Data Summary

Table 1: Clinical Dosing Schedule for this compound and Gemcitabine Combination (NCT02632448 Expansion Cohort) [1][5][6]

DrugDoseRoute of AdministrationDosing Schedule
This compound 50 mg BIDOralDays 2-6, 9-13, and 16-20 of a 21-day cycle
Gemcitabine 100 mg/m²IntravenousDays 1, 8, and (optional) 15 of a 21-day cycle

Table 2: Common Adverse Events (>40% of patients in a Phase Ib Study) [7][8]

Adverse EventGrade
VomitingNot specified
NauseaNot specified
FatigueGrade 3 (Dose-Limiting Toxicity)

Table 3: Dose-Limiting Toxicities (DLTs) Observed in a Phase Ib Study [7][8]

Dose-Limiting ToxicityGrade
Reduced platelet count2
Fatigue3
Diarrhea3
Thrombocytopenia (x2)2

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for γ-H2AX, pKAP1, and pRPA32 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is adapted from standard IHC procedures and information gathered from preclinical studies of DNA damage response inhibitors.[1][12][13][14][15][16]

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-γ-H2AX, anti-pKAP1, anti-pRPA32)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies to their optimal concentration in blocking buffer.

    • Incubate slides with primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Development:

    • Incubate slides with DAB substrate until a brown color develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: DNA Fiber Assay for Replication Fork Stability

This protocol is a generalized procedure based on standard DNA fiber assay methodologies.[7][17][18][19][20][21]

Materials:

  • Cell culture medium

  • 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

  • Lysis buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)

  • Spreading buffer (e.g., PBS)

  • Fixative (e.g., 3:1 methanol:acetic acid)

  • 2.5 M HCl

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-CldU, anti-IdU)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Cell Labeling:

    • Pulse cells with 20-50 µM CldU for 20-30 minutes.

    • Wash cells with pre-warmed medium.

    • Pulse cells with 200-250 µM IdU for 20-30 minutes.

  • Cell Lysis and DNA Spreading:

    • Harvest and resuspend cells in PBS.

    • Mix a small volume of cell suspension with lysis buffer on a microscope slide.

    • Allow the lysate to spread down the slide by tilting it.

  • Fixation and Denaturation:

    • Air-dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.

    • Denature the DNA with 2.5 M HCl for 30-60 minutes.

  • Immunostaining:

    • Wash slides with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies (e.g., rat anti-CldU and mouse anti-IdU) for 1-2 hours.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount with a mounting medium containing DAPI.

    • Image using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Gemcitabine_LY2880070_Signaling_Pathway cluster_0 Cellular Response to Gemcitabine cluster_1 Action of this compound cluster_2 Downstream Effects Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP Metabolism DNA_Replication DNA Replication dFdCTP->DNA_Replication Incorporation into DNA Replication_Stress Replication Stress (Stalled Forks) DNA_Replication->Replication_Stress Causes ATR ATR Kinase Replication_Stress->ATR Activates Mitotic_Catastrophe Mitotic Catastrophe Replication_Stress->Mitotic_Catastrophe Leads to (when checkpoint is abrogated) CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates & Activates CHK1_Inhibition CHK1 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest Mediates DNA_Repair DNA Repair CHK1->DNA_Repair Promotes This compound This compound This compound->CHK1_Inhibition Induces CHK1_Inhibition->Cell_Cycle_Arrest CHK1_Inhibition->DNA_Repair Cell_Cycle_Arrest->Mitotic_Catastrophe Prevents Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Results in

Caption: Combined action of Gemcitabine and this compound on the DNA damage response pathway.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab development Chromogenic Development (DAB) secondary_ab->development counterstain Counterstaining (Hematoxylin) development->counterstain mounting Dehydration & Mounting counterstain->mounting end End: Microscopic Analysis mounting->end

Caption: Standard workflow for immunohistochemical staining of FFPE tissues.

DNA_Fiber_Workflow start Start: Cultured Cells label_cldu Pulse with CldU start->label_cldu wash1 Wash label_cldu->wash1 label_idu Pulse with IdU wash1->label_idu harvest Harvest Cells label_idu->harvest lysis Cell Lysis harvest->lysis spread DNA Spreading on Slide lysis->spread fix_denature Fixation & Denaturation spread->fix_denature immunostain Immunostaining fix_denature->immunostain image Fluorescence Microscopy immunostain->image end End: Analyze Fork Dynamics image->end

Caption: Experimental workflow for the DNA fiber assay to assess replication fork stability.

References

Technical Support Center: Troubleshooting Inconsistent LY2880070 Cytotoxicity Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays with the CHK1 inhibitor, LY2880070. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Understanding this compound's Mechanism of Action

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway. In cancer cells, which often have a defective G1 checkpoint, CHK1-mediated cell cycle arrest is critical for survival, allowing time for DNA repair before proceeding to mitosis. By inhibiting CHK1, this compound abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis. This effect is often potentiated when combined with DNA-damaging agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC50 values for this compound are highly variable between experiments. What are the likely causes?

Inconsistent IC50 values are a common challenge and can stem from several factors, ranging from technical variability to the biological effects of this compound.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Cell Seeding Density Inconsistent cell numbers per well will lead to variability in the final readout.Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure a homogenous cell suspension during plating.
Compound Solubility This compound, like many small molecules, may have limited aqueous solubility. Precipitation at higher concentrations can lead to inaccurate dosing.Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.5%).
Assay Incubation Time The cytotoxic effects of CHK1 inhibitors can be time-dependent. Short incubation times may primarily reflect cytostatic effects (cell cycle arrest), while longer incubations are needed to observe significant cell death.[1]Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for cytotoxicity.
Cell Line Health and Passage Number Cells that are unhealthy, stressed, or have a high passage number can respond differently to treatment.Use cells in the logarithmic growth phase with a low passage number. Regularly check for contamination (e.g., mycoplasma).
Q2: My MTT/XTT assay results suggest low cytotoxicity, but microscopy shows significant cell death. Why the discrepancy?

This discrepancy often arises because MTT and XTT assays measure metabolic activity, which may not always directly correlate with cell viability, especially with compounds that affect the cell cycle and metabolism.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Metabolic Alterations CHK1 inhibition can induce cell cycle arrest, which may alter the metabolic state of the cells without causing immediate death. Arrested cells might still be metabolically active, leading to an overestimation of viability in MTT/XTT assays.- Corroborate results with a cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay or a dye-based method).- Analyze cell cycle distribution by flow cytometry to confirm cell cycle arrest.
Induction of Senescence In some contexts, cell cycle arrest can lead to a senescent state where cells are viable and metabolically active but not proliferating.Use a senescence-associated β-galactosidase staining assay to check for senescence.
Off-Target Effects At higher concentrations, some CHK1 inhibitors may have off-target effects, including on kinases like CDK2, which can further complicate metabolic readouts.[2]Use this compound at concentrations relevant to its CHK1 inhibitory activity. If using high concentrations, be aware of potential off-target effects.
Q3: My negative control (vehicle-treated) wells show high background or signs of cytotoxicity. What should I do?

High background or toxicity in control wells can invalidate your experimental results.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is the same in all wells, including untreated controls.
Media Components Phenol red in culture media can interfere with colorimetric assays. Serum can contain lactate dehydrogenase (LDH), leading to high background in LDH assays.- For colorimetric assays, consider using phenol red-free media during the final incubation and reading steps.- For LDH assays, use heat-inactivated serum or reduce the serum concentration during the treatment period. Always include a media-only background control.
Contamination Bacterial or mycoplasma contamination can affect cell health and interfere with assay readouts.Regularly test your cell cultures for contamination.

Experimental Protocols and Methodologies

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate for the desired duration.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

LY2880070_Mechanism cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complex CDC25->CDK_Cyclin dephosphorylates & activates G2_M_Arrest G2/M Arrest CDK_Cyclin->G2_M_Arrest promotes Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin->Mitotic_Catastrophe premature activation leads to This compound This compound This compound->CHK1 inhibits

Caption: Mechanism of action of this compound in inhibiting the CHK1-mediated DNA damage response.

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Basics Review Basic Assay Parameters: - Cell Seeding - Pipetting - Incubation Time Start->Check_Basics Optimize_Basics Optimize Seeding Density & Incubation Time Check_Basics->Optimize_Basics Re_run Re-run Assay Optimize_Basics->Re_run Consistent Results Consistent? Re_run->Consistent Problem_Solved Problem Solved Consistent->Problem_Solved Yes Discrepancy Discrepancy between Assay Types? Consistent->Discrepancy No Metabolic_vs_Membrane Investigate Mechanism: - Cell Cycle Analysis - Senescence Staining Discrepancy->Metabolic_vs_Membrane Yes (e.g., MTT vs. LDH) Solvent_Control Check Vehicle Controls: - Solvent Toxicity - Media Interference Discrepancy->Solvent_Control No Alternative_Assay Use an Alternative Assay: - LDH, Propidium Iodide - Crystal Violet, SRB Metabolic_vs_Membrane->Alternative_Assay Alternative_Assay->Problem_Solved Optimize_Controls Optimize Solvent Conc. & Use Phenol-Red Free Media Solvent_Control->Optimize_Controls Optimize_Controls->Re_run

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results with this compound.

Alternative Cytotoxicity Assays

If you consistently encounter issues with metabolic-based assays, consider these alternatives that measure different cellular endpoints:

  • Membrane Integrity Assays:

    • LDH Release Assay: Measures the activity of lactate dehydrogenase released from damaged cells.

    • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These dyes can only enter cells with compromised membranes. Can be quantified by automated cell counters or flow cytometry.

  • Total Biomass Assays:

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.

    • Sulforhodamine B (SRB) Assay: Stains total cellular protein.[3]

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of caspases, key enzymes in the apoptotic cascade.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CHK1 inhibitor, LY2880070, in in vivo experiments. The following information is intended to help anticipate, manage, and mitigate potential adverse events, ensuring the integrity of your research and the welfare of your animal subjects.

I. Understanding this compound and its Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[2] In response to DNA damage, often induced by chemotherapeutic agents like gemcitabine, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair.[1][2] By inhibiting CHK1, this compound prevents this repair process, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[2] This mechanism of action makes this compound a promising agent for sensitizing tumors to DNA-damaging therapies.[3]

Signaling Pathway of CHK1 Inhibition

The diagram below illustrates the central role of CHK1 in the DNA damage response and how its inhibition by this compound can lead to enhanced cancer cell death when combined with DNA-damaging agents.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Control cluster_outcome Cellular Outcome DNA_Damaging_Agent DNA Damaging Agent (e.g., Gemcitabine) DNA_Damage DNA Damage (Replication Stress) DNA_Damaging_Agent->DNA_Damage ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1 CHK1 ATR_Activation->CHK1 Phosphorylation CDC25_Inhibition CDC25 Inhibition CHK1->CDC25_Inhibition Mitotic_Catastrophe Mitotic Catastrophe CHK1->Mitotic_Catastrophe Prevents This compound This compound This compound->CHK1 Inhibition This compound->Mitotic_Catastrophe Promotes CDK_Inactivation CDK Inactivation CDC25_Inhibition->CDK_Inactivation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Inactivation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

CHK1 Signaling Pathway and Inhibition by this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common adverse events associated with this compound administration in vivo, particularly when used in combination with gemcitabine.

Myelosuppression

Q1: What are the common signs of myelosuppression in our animal models?

A1: Myelosuppression, a decrease in the production of blood cells in the bone marrow, is a common dose-limiting toxicity of both this compound and gemcitabine.[4] In murine models, this can manifest as:

  • Neutropenia: Increased susceptibility to infections, lethargy, and potential weight loss.

  • Anemia: Pale footpads and ears, reduced activity, and increased respiratory rate.

  • Thrombocytopenia: Spontaneous bleeding (e.g., from the nose or gums), petechiae (small red or purple spots on the skin), or hematomas.

Q2: How can we monitor for myelosuppression in our in vivo experiments?

A2: Regular monitoring is crucial for early detection. We recommend the following:

  • Complete Blood Counts (CBCs): Perform CBCs at baseline and then periodically throughout the study (e.g., weekly or at predetermined endpoints). The nadir (lowest point) for neutrophils and platelets is often observed 5-10 days after treatment.[3]

  • Colony-Forming Cell (CFC) Assay: This in vitro assay quantifies hematopoietic progenitor cells from the bone marrow and can be a sensitive measure of myelosuppressive potential.[1]

Troubleshooting Guide: Managing Myelosuppression

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15%) and lethargy in animals. Severe myelosuppression leading to systemic illness.- Temporary Dose Interruption: Halt this compound and/or gemcitabine administration. - Supportive Care: Provide nutritional support (e.g., hydrogel, palatable high-calorie food) and ensure easy access to food and water. Maintain body temperature with a warming pad. - Veterinary Consultation: Consult with a veterinarian for potential administration of fluids or other supportive medications.
Evidence of infection (e.g., abscess, respiratory distress). Neutropenia compromising the immune system.- Isolate Affected Animals: To prevent the spread of infection. - Veterinary Consultation: A veterinarian may prescribe antibiotics. - Prophylactic Antibiotics: For future studies, consider prophylactic antibiotics in the drinking water, in consultation with a veterinarian.
Spontaneous bleeding or significant bruising. Severe thrombocytopenia.- Handle with Care: Minimize handling to prevent further injury. - Dose Reduction: In subsequent cohorts, consider reducing the dose of this compound and/or gemcitabine.
Hepatotoxicity

Q3: What are the indicators of liver toxicity in our animal models?

A3: Elevated liver enzymes have been observed in clinical trials of this compound. In animal models, signs of hepatotoxicity can include:

  • Jaundice (yellowing of the skin and eyes)

  • Abdominal swelling (ascites)

  • Changes in urine or feces color

  • Lethargy and loss of appetite

Q4: How can we assess liver function during our studies?

A4: The following methods are recommended for monitoring liver health:

  • Serum Biochemistry: Measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum samples collected at baseline and at the end of the study.

  • Histopathology: At the termination of the study, collect liver tissue for histopathological analysis to assess for any cellular damage, inflammation, or necrosis.

Troubleshooting Guide: Managing Hepatotoxicity

Observed Issue Potential Cause Recommended Action
Elevated ALT/AST levels (>3x baseline) in a significant portion of the cohort. Drug-induced liver injury.- Dose Reduction: In future cohorts, consider a dose reduction of this compound. - Staggered Dosing: If used in combination, consider administering this compound and gemcitabine on different days to reduce peak toxicity. - Liver Protectants: In consultation with a veterinarian, consider the use of liver-protective agents.
Visible signs of liver distress (e.g., jaundice, ascites). Severe hepatotoxicity.- Euthanasia: For humane reasons, animals showing severe signs of liver failure should be euthanized. - Protocol Review: Re-evaluate the dosing regimen and consider a dose-finding study to establish a maximum tolerated dose (MTD).
Gastrointestinal Toxicity

Q5: What are the common gastrointestinal side effects, and how can we manage them?

A5: Nausea, vomiting, and diarrhea are reported adverse events. In animal models, this may present as:

  • Weight loss

  • Dehydration

  • Diarrhea (visible soiling of the cage)

  • Reduced food and water intake

Troubleshooting Guide: Managing Gastrointestinal Toxicity

Observed Issue Potential Cause Recommended Action
Diarrhea and dehydration. Drug-induced gastrointestinal irritation.- Supportive Care: Provide hydrogel or subcutaneous fluids to combat dehydration. Ensure easy access to fresh water. - Dietary Modification: Offer soft, palatable food. - Anti-diarrheal Medication: Consult with a veterinarian about the use of anti-diarrheal agents.
Significant and rapid weight loss. A combination of reduced intake and gastrointestinal distress.- Dose Interruption/Reduction: Temporarily stop or reduce the dose of the drug(s). - Nutritional Support: Provide high-calorie nutritional supplements. - Monitor Closely: Weigh animals daily to track recovery.

III. Data Presentation: Summary of Adverse Events

The following table summarizes the incidence of treatment-emergent adverse events from a phase Ib study of this compound in combination with gemcitabine. While this data is from human clinical trials, it can help inform the expected toxicities in preclinical models.

Adverse EventGrade 1-2 Incidence (%)Grade 3-4 Incidence (%)
Hematological
Anemia649
Neutropenia4527
Thrombocytopenia549
Non-Hematological
Nausea640
Vomiting510
Fatigue479
Diarrhea709
Elevated ALT189
Elevated Alkaline Phosphatase99

Data adapted from clinical trial NCT02632448.[4]

IV. Experimental Protocols

Murine Colony-Forming Cell (CFC) Assay

This protocol is for the ex vivo assessment of myelosuppression by quantifying hematopoietic progenitors.

Materials:

  • Femurs and tibias from treated and control mice

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

  • MethoCult™ medium (e.g., from STEMCELL Technologies)

  • Sterile dissection tools, syringes, and needles

  • 35 mm culture dishes

  • Incubator at 37°C, 5% CO2

Procedure:

  • Humanely euthanize mice and sterilize the hind limbs with 70% ethanol.

  • Dissect the femurs and tibias, removing excess muscle tissue.

  • Flush the bone marrow from the bones using a 25-gauge needle and IMDM with 2% FBS.

  • Create a single-cell suspension by gently passing the marrow through the needle several times.

  • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the desired concentration in IMDM with 2% FBS.

  • Add the cell suspension to the MethoCult™ medium according to the manufacturer's instructions.

  • Vortex the tube to mix thoroughly and let it stand for 5-10 minutes for bubbles to dissipate.

  • Plate 1.1 mL of the MethoCult™/cell mixture into each 35 mm culture dish in duplicate.

  • Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.

  • Incubate at 37°C and 5% CO2 for 7-12 days.

  • Score colonies based on morphology using an inverted microscope.

Assessment of Drug-Induced Liver Injury

This protocol provides a general workflow for evaluating hepatotoxicity.

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Reagents for ALT/AST assays

  • Formalin or other fixative for histology

  • Standard histology processing reagents and equipment

Procedure:

  • Blood Collection: At predetermined time points (e.g., baseline, end of study), collect blood from mice via an appropriate method (e.g., submandibular or cardiac puncture).

  • Serum/Plasma Separation: Process the blood to obtain serum or plasma according to the collection tube manufacturer's instructions.

  • Biochemical Analysis: Analyze the serum or plasma for ALT and AST levels using a commercial assay kit or a clinical chemistry analyzer.

  • Tissue Collection: At the end of the study, humanely euthanize the mice and perform a necropsy.

  • Gross Examination: Visually inspect the liver for any abnormalities in color, size, or texture.

  • Histology:

    • Excise a section of the liver and fix it in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

    • Section the paraffin blocks at 4-5 µm and mount on slides.

    • Stain the slides with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • A pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.

V. Mandatory Visualizations

Experimental Workflow for Managing Adverse Events

Adverse_Event_Workflow Start Start Administer_this compound Administer this compound +/- Gemcitabine Start->Administer_this compound Monitor_Animals Daily Monitoring: - Weight - Clinical Signs - Behavior Administer_this compound->Monitor_Animals Adverse_Event_Observed Adverse Event Observed? Monitor_Animals->Adverse_Event_Observed End_of_Study End_of_Study Monitor_Animals->End_of_Study Endpoint Reached Continue_Monitoring Continue Daily Monitoring Adverse_Event_Observed->Continue_Monitoring No Assess_Severity Assess Severity (Mild, Moderate, Severe) Adverse_Event_Observed->Assess_Severity Yes Continue_Monitoring->Monitor_Animals Mild_AE Mild Adverse Event Assess_Severity->Mild_AE Moderate_AE Moderate Adverse Event Mild_AE->Moderate_AE No Supportive_Care Provide Supportive Care: - Hydrogel - Palatable Food Mild_AE->Supportive_Care Yes Severe_AE Severe Adverse Event Moderate_AE->Severe_AE No Dose_Reduction Consider Dose Reduction in Next Cycle/Cohort Moderate_AE->Dose_Reduction Yes Dose_Interruption Interrupt Dosing Severe_AE->Dose_Interruption Yes Supportive_Care->Monitor_Animals Dose_Reduction->Supportive_Care Veterinary_Consult Consult Veterinarian Dose_Interruption->Veterinary_Consult Humane_Endpoint Consider Humane Endpoint Veterinary_Consult->Humane_Endpoint

Workflow for monitoring and managing adverse events.

References

Technical Support Center: Minimizing Off-Target Effects of LY2880070 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with LY2880070, a potent and selective CHK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable, selective, adenosine triphosphate (ATP)-competitive inhibitor of checkpoint kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR). By inhibiting CHK1, this compound prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2] This makes it a promising agent for combination therapy with DNA-damaging chemotherapeutics.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed to be a selective CHK1 inhibitor with an improved selectivity profile compared to first-generation compounds, off-target effects are a possibility with any small molecule inhibitor.[3] Specific off-target effects for this compound are not extensively documented in publicly available literature. However, based on the activity of other CHK1 inhibitors, potential off-targets could include other kinases with structurally similar ATP-binding pockets, such as cyclin-dependent kinases (CDKs). For instance, the CHK1 inhibitors MK-8776 and SRA737 have been shown to inhibit CDK2 at higher concentrations.[4] It is crucial to experimentally verify the presence or absence of off-target effects in your specific model system.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects begins with careful experimental design. Key strategies include:

  • Dose-Response Experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ both a negative control (vehicle, e.g., DMSO) and an inactive structural analog of this compound if available.

  • Orthogonal Approaches: Validate key findings using a different CHK1 inhibitor with a distinct chemical scaffold or by using genetic approaches like siRNA or CRISPR-Cas9 to knock down CHK1.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CHK1 in your cells at the concentrations used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. The observed effect may be due to an off-target activity of this compound.1. Perform a dose-response curve: Lower the concentration of this compound to the lowest effective dose for CHK1 inhibition. 2. Use a structurally related inactive control: This helps to rule out effects related to the chemical scaffold. 3. Validate with genetics: Use siRNA or CRISPR-Cas9 to silence CHK1 and see if the phenotype is replicated. If the phenotype persists with this compound in CHK1-knockout cells, it is likely an off-target effect.
Cellular toxicity at concentrations expected to be selective. Off-target kinase inhibition (e.g., CDKs) may be inducing toxicity. Cell line-specific sensitivities.1. Assess cell viability: Perform a cytotoxicity assay to determine the toxic concentration range in your specific cell line. 2. Profile against related kinases: If possible, perform western blots for downstream markers of other potentially inhibited kinases (e.g., phosphorylation of CDK substrates). 3. Confirm target engagement: Use CETSA to ensure that at the concentrations used, this compound is engaging with CHK1.
Discrepancy between in vitro and in vivo results. Differences in drug metabolism, bioavailability, or the tumor microenvironment can influence drug activity and off-target effects.1. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate drug concentrations in vivo with the on-target biomarker modulation. 2. Evaluate off-target effects in vivo: If a potential off-target has been identified, assess its modulation in vivo.

Data Presentation

Table 1: Potency of this compound

TargetIC50 (nM)Assay TypeNotes
CHK1 < 1[1]Biochemical AssayHigh potency for the intended target.
CHK1 0.5[5]Biochemical AssayConfirms high potency.
CDK2 Not publicly available-As a related kinase, it is a potential off-target. Empirical testing is recommended.

Note: IC50 values can vary between different assay systems and experimental conditions.

Experimental Protocols

Dose-Response Experiment to Determine On-Target Potency

Objective: To identify the lowest concentration of this compound that effectively inhibits CHK1 activity in a cellular context.

Methodology:

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Treat cells with the serially diluted this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). If investigating synergy, co-treat with a DNA-damaging agent like gemcitabine.

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Western Blot Analysis: Perform western blotting to detect the phosphorylation of CHK1 substrates (e.g., pCDC25A) or autophosphorylation of CHK1 as a marker of its inhibition. A loading control (e.g., GAPDH or β-actin) should be included.

  • Data Analysis: Quantify band intensities and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to CHK1 in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Analyze the amount of soluble CHK1 in the supernatant by western blotting.

  • Data Analysis: Plot the amount of soluble CHK1 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Target Validation using CRISPR-Cas9

Objective: To confirm that the observed cellular phenotype is a direct result of CHK1 inhibition.

Methodology:

  • Guide RNA Design: Design and clone guide RNAs (gRNAs) targeting a critical exon of the CHEK1 gene into a Cas9-expressing vector. A non-targeting gRNA should be used as a control.

  • Transfection and Selection: Transfect the cells with the Cas9/gRNA constructs and select for successfully transfected cells.

  • Validation of Knockout: Confirm the knockout of CHK1 protein expression by western blot.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, cell cycle analysis) on the CHK1-knockout and control cell lines in the presence and absence of this compound.

  • Data Analysis: If the phenotype observed with this compound in wild-type cells is absent in the CHK1-knockout cells, it confirms that the effect is on-target. If the knockout cells still respond to this compound, it suggests an off-target mechanism.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 Core Pathway cluster_3 Downstream Effects cluster_4 Inhibitor DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits DNA_Repair DNA Repair CHK1->DNA_Repair promotes CDK2 CDK2 CDC25A->CDK2 activates Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest promotes progression This compound This compound This compound->CHK1

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Is it On-Target? cluster_2 Validation Steps cluster_3 Conclusion Phenotype Observe Phenotype with this compound Dose_Response Dose-Response Curve Phenotype->Dose_Response Decision On-Target? On_Target On-Target Effect Decision->On_Target  Yes Off_Target Off-Target Effect Decision->Off_Target  No Genetic_KO CRISPR/siRNA Knockout/Knockdown Dose_Response->Genetic_KO CETSA CETSA for Target Engagement Genetic_KO->CETSA CETSA->Decision

Caption: Workflow for validating on-target effects of this compound.

References

Technical Support Center: A Guide to Utilizing LY2880070 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY2880070, a potent and selective CHK1 inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various cancer cell lines. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to inform your research.

Understanding this compound: Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 activation leads to cell cycle arrest, providing time for DNA repair. By inhibiting CHK1, this compound prevents this repair process, leading to an accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, apoptosis in cancer cells.[1][2] This mechanism makes this compound a promising agent both as a monotherapy and in combination with DNA-damaging chemotherapeutics.

This compound Signaling Pathway DNA Damaging Agents\n(e.g., Gemcitabine) DNA Damaging Agents (e.g., Gemcitabine) DNA Damage DNA Damage DNA Damaging Agents\n(e.g., Gemcitabine)->DNA Damage ATR/ATRIP ATR/ATRIP DNA Damage->ATR/ATRIP CHK1 CHK1 ATR/ATRIP->CHK1 Activates Cell Cycle Arrest\n(G2/M Checkpoint) Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell Cycle Arrest\n(G2/M Checkpoint) Promotes Apoptosis Apoptosis CHK1->Apoptosis Prevents inhibition of DNA Repair DNA Repair Cell Cycle Arrest\n(G2/M Checkpoint)->DNA Repair Allows for This compound This compound This compound->CHK1 Inhibits

Caption: Simplified signaling pathway of this compound action.

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the experimental context (cell-free vs. cell-based) and the specific cell line. It is crucial for researchers to determine the IC50 for their particular cell line of interest.

ContextCell Line/TargetIC50 (nM)Reference
Cell-Free Assay CHK1 Kinase< 1[3]
Cell-Based Assay Pancreatic Cancer Organoid (PT-4)38[4]
Cell-Based Assay Pancreatic Cancer Organoid (PT-6)91[4]

Note: The significant difference between the cell-free and cell-based IC50 values highlights the importance of cellular factors such as drug uptake, metabolism, and target engagement in determining the effective concentration.

Experimental Protocols

Determining the Optimal Concentration (IC50) of this compound

This protocol outlines a standard method for determining the IC50 of this compound in a chosen adherent cancer cell line using a colorimetric viability assay, such as the MTT assay.

Workflow for Determining IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Drug Dilution Drug Dilution Drug Dilution->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Collection Data Collection Viability Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: General workflow for an IC50 determination experiment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare a series of dilutions of this compound in complete medium from your stock solution. A common starting point is a 2-fold or 3-fold serial dilution series ranging from low nanomolar to micromolar concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Drug Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions and vehicle control to the respective wells. It is recommended to have at least three replicate wells for each concentration.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). The incubation time should be sufficient for the drug to exert its effect and for control cells to undergo at least two doublings.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The IC50 value I obtained is much higher than the reported cell-free IC50. Is this normal?

A1: Yes, this is expected. The cell-free IC50 measures the direct inhibition of the purified CHK1 enzyme. In a cell-based assay, the effective concentration of this compound at the target site is influenced by factors such as cell membrane permeability, drug efflux pumps, and intracellular metabolism. Therefore, a higher concentration is typically required to achieve the same level of target inhibition within a cell.

Q2: My dose-response curve is not sigmoidal. What could be the issue?

A2: A non-sigmoidal dose-response curve can be due to several factors:

  • Compound Solubility: this compound may precipitate at higher concentrations in aqueous culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved.

  • Cytostatic vs. Cytotoxic Effects: At lower concentrations, this compound may primarily induce cell cycle arrest (cytostatic effect), while at higher concentrations, it may lead to cell death (cytotoxic effect). This can sometimes result in a biphasic curve.

  • Off-Target Effects: At very high concentrations, off-target effects could influence cell viability, leading to an atypical curve shape.

  • Assay Window: The range of concentrations tested may be too narrow or not centered around the IC50. Consider testing a broader range of concentrations.

Q3: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?

A3:

  • Cell Counting: A cytostatic effect will result in a plateau in cell number over time, while a cytotoxic effect will lead to a decrease in cell number below the initial seeding density.

  • Apoptosis Assays: Use assays like Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment. An increase in these populations indicates a cytotoxic effect.

  • Cell Cycle Analysis: Staining with a DNA-intercalating dye (e.g., propidium iodide) followed by flow cytometry can reveal the proportion of cells in different phases of the cell cycle. A cytostatic effect might be observed as an accumulation of cells in a specific phase (e.g., G2/M).

Q4: I am seeing high variability between my replicate wells. What are the common causes?

A4:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding the plate.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or medium.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially for small volumes.

  • Incomplete Drug Mixing: Ensure that the drug is thoroughly mixed in the medium before adding it to the cells.

Q5: What should I use as a positive control in my experiments?

A5: A well-characterized, potent CHK1 inhibitor with a known IC50 in a similar cell line can be used as a positive control to validate your assay setup. Alternatively, a known cytotoxic agent can be used to ensure the cell viability assay is working correctly.

Troubleshooting Decision Tree Unexpected Results Unexpected Results High Variability High Variability Unexpected Results->High Variability Issue? No Effect No Effect Unexpected Results->No Effect Issue? Atypical Curve Atypical Curve Unexpected Results->Atypical Curve Issue? Check Cell Seeding\nCheck Pipetting\nMitigate Edge Effects Check Cell Seeding Check Pipetting Mitigate Edge Effects High Variability->Check Cell Seeding\nCheck Pipetting\nMitigate Edge Effects Verify Drug Activity\nCheck Cell Line Sensitivity\nExtend Incubation Time Verify Drug Activity Check Cell Line Sensitivity Extend Incubation Time No Effect->Verify Drug Activity\nCheck Cell Line Sensitivity\nExtend Incubation Time Check Compound Solubility\nBroaden Concentration Range\nAssess Cytostatic vs. Cytotoxic Effects Check Compound Solubility Broaden Concentration Range Assess Cytostatic vs. Cytotoxic Effects Atypical Curve->Check Compound Solubility\nBroaden Concentration Range\nAssess Cytostatic vs. Cytotoxic Effects

Caption: A simple decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Complex Results from LY2880070 Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex outcomes of LY2880070 synergy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally bioavailable, selective, and competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase involved in cell cycle checkpoint control and DNA repair.[1][2] By inhibiting Chk1, this compound prevents the repair of damaged DNA, which can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]

Q2: What is the scientific rationale for using this compound in combination with DNA-damaging agents?

A2: The primary goal of combining this compound with DNA-damaging agents, such as gemcitabine, is to achieve a synergistic anti-tumor effect.[4] Many cancer cells overexpress Chk1, which helps them repair the DNA damage caused by chemotherapies, leading to drug resistance.[2] this compound blocks this repair mechanism.[1] This enhances the cytotoxic effects of the DNA-damaging agent, potentially overcoming resistance and improving therapeutic efficacy.[1][2] This concept has been applied in clinical settings to exploit the synergy between these two classes of drugs.[4]

Q3: We are observing strong synergy with this compound and gemcitabine in our in vitro organoid models, but this is not translating to our in vivo clinical trial. Why might this be happening?

A3: This is a documented and complex challenge with the this compound-gemcitabine combination. A phase I study in patients with metastatic pancreatic ductal adenocarcinoma (PDAC) reported no objective radiological responses, despite patient-derived organoids from the same trial showing strong sensitivity and synergistic cell death.[5][6][7] Several factors could contribute to this discrepancy:

  • Pharmacokinetics and Drug Delivery: The drug concentrations that are effective in an in vitro setting may not be achievable or sustainable at the tumor site in vivo due to metabolism, clearance, and tissue penetration.

  • Tumor Microenvironment (TME): In vitro models often lack the complexity of the TME, which includes stromal cells, immune cells, and extracellular matrix components that can influence drug response and resistance.

  • Toxicity and Dosing: The maximum tolerated dose (MTD) in patients may be lower than the optimal therapeutic dose required to replicate the in vitro effect. In the phase Ib study, the combination required lower doses of both this compound and gemcitabine than their respective monotherapy regimens to manage toxicity.[4][8]

Q4: What are the common dose-limiting toxicities (DLTs) associated with this compound in synergy studies?

A4: In clinical studies of this compound combined with gemcitabine, the most frequently reported treatment-emergent adverse events (in >40% of patients) were vomiting, nausea, and fatigue.[4][8] Dose-limiting toxicities included fatigue (Grade 3), diarrhea (Grade 3), and thrombocytopenia (Grade 2).[4][8]

Q5: How can the dosing schedule of this compound be optimized to improve tolerability in experiments?

A5: Clinical data suggests that the toxicity profile of this compound is correlated with its maximum plasma concentration (Cmax).[9] A key optimization strategy is to change the dosing frequency. For instance, administering 200 mg twice daily (BID) was better tolerated than a 400 mg once-daily (QD) dose. The BID schedule lowered the Cmax while maintaining a similar total daily exposure (AUC), which is crucial for efficacy.[9] This approach can help manage side effects like nausea and vomiting.[4][9]

Troubleshooting Guide

Problem 1: My in vitro synergy results are inconsistent across different models (e.g., 2D cell lines vs. 3D organoids).

  • Possible Cause: Differences in cellular architecture and drug penetration. 2D monolayers may show exaggerated sensitivity compared to 3D spheroids or organoids, which better mimic the diffusion barriers and cellular heterogeneity of a tumor.

  • Troubleshooting Steps:

    • Validate across models: Always confirm findings from 2D cultures in a more physiologically relevant 3D model.

    • Assess drug penetration: Use imaging techniques with fluorescently-tagged compounds (if available) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to assess drug distribution within the 3D structure.

    • Extend treatment duration: 3D models may require longer exposure times to achieve effects comparable to 2D models. Titrate both drug concentration and duration.

    • Analyze viability differently: Standard metabolic assays (e.g., MTT) may be less reliable in 3D cultures. Use assays that measure apoptosis (e.g., Caspase-Glo 3/7) or imaging-based cell death quantification.

Problem 2: I am observing unexpected antagonism or a lack of synergy where it is expected based on the mechanism of action.

  • Possible Cause: Off-target effects, cell-line specific signaling pathways, or incorrect dose ratios. The interaction between two drugs can be highly dependent on the network topology of the signaling pathways involved.[10]

  • Troubleshooting Steps:

    • Perform a full dose-matrix analysis: Test a wide range of concentrations for both this compound and the combination agent to create a comprehensive response surface. This is essential for distinguishing synergy, additivity, and antagonism.[11]

    • Use multiple synergy models: Calculate synergy scores using different mathematical models (e.g., Bliss, Loewe, and Highest Single Agent - HSA) as they are based on different assumptions and can yield different insights.[6][12]

    • Biochemical validation: Confirm that this compound is engaging its target (Chk1) at the concentrations used. Measure downstream biomarkers of DNA damage and replication stress (e.g., γH2AX, pRPA32) to ensure the synergistic mechanism is active.[5][6]

    • Sequence scheduling: The order and timing of drug administration can be critical. Investigate whether sequential administration (e.g., DNA-damaging agent followed by this compound) is more effective than concurrent administration.

Quantitative Data Summary

Table 1: Summary of Clinical Trial Findings for this compound + Gemcitabine

Study PhasePatient PopulationDosing RegimenKey Efficacy ResultsDose-Limiting ToxicitiesReference
Phase IbAdvanced/Metastatic CancersThis compound: 10 mg QD to 50 mg BID; Gemcitabine: 100 mg/m² to 800 mg/m²1 confirmed Partial Response (Ovarian Cancer); 2 patients with Stable Disease ≥ 6 cycles.Fatigue, Diarrhea, Thrombocytopenia.[4],[8]
Phase I ExpansionMetastatic Pancreatic Adenocarcinoma (PDAC)This compound: 50 mg BID (Days 2-6, 9-13, 16-20); Gemcitabine: 100 mg/m² (Days 1, 8, 15)No objective radiological responses observed.36% of patients experienced drug-related Grade 3 adverse events.[5],[6]

Table 2: Summary of Preclinical Organoid Study (this compound + Gemcitabine)

Organoid LineMaximal Synergy ConcentrationsSynergy Model & ScoreKey Biomarker Changes (Combination vs. Single Agents)Reference
PT-6 (PDAC)20 nM Gemcitabine + 80 nM this compoundBliss model: Score > 0 indicates synergy.Upregulation of pKAP1, pRPA32, and γH2AX; Induction of replication fork instability.,[7]
PT-4 (PDAC)20 nM Gemcitabine + 30 nM this compoundBliss model: Score > 0 indicates synergy.Upregulation of pKAP1, pRPA32, and γH2AX; Induction of replication fork instability.,[7]

Experimental Protocols

Protocol 1: Synergy Assessment in Patient-Derived Organoids

  • Organoid Culture: Establish organoid cultures from patient tumor biopsies according to established methods. Maintain cultures in a suitable 3D matrix (e.g., Matrigel) and organoid-specific medium.

  • Drug Preparation: Prepare stock solutions of this compound and Gemcitabine in a suitable solvent (e.g., DMSO). Create a dose-response matrix by serially diluting the drugs in culture medium.

  • Treatment: Dissociate organoids into small fragments and seed into 96-well plates. After allowing them to reform, treat them with the drug combination matrix for a prolonged period (e.g., 10 days).[6] Include single-agent and vehicle controls.

  • Viability Assessment: Measure cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis:

    • Normalize viability data to vehicle-treated controls.

    • Calculate synergy scores using at least two different models, such as the Bliss independence model and the Highest Single Agent (HSA) model.[6][7]

    • Software like SynergyFinder or Combenefit can be used for these calculations.

Protocol 2: Western Blot Analysis of DNA Damage Biomarkers

  • Treatment and Lysis: Treat organoid cultures with this compound, gemcitabine, or the combination at synergistic concentrations for a shorter duration (e.g., 24 hours) to capture signaling events.[6]

  • Protein Extraction: Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against pKAP1, pRPA32, γH2AX, and total Chk1. Use a loading control like β-actin or GAPDH.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein expression levels across treatment groups.

Visualizations

G cluster_0 cluster_1 cluster_2 DNA_Damage DNA-Damaging Agent (e.g., Gemcitabine) Replication_Stress Replication Stress & DNA Lesions DNA_Damage->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation Chk1_Activation Chk1 Phosphorylation (Activation) ATR_Activation->Chk1_Activation Chk1_Inhibition Chk1 Inhibition Repair_Inhibition Abrogation of DNA Damage Repair Chk1_Activation->Repair_Inhibition Normal Function This compound This compound This compound->Chk1_Inhibition Chk1_Inhibition->Repair_Inhibition Checkpoint_Bypass G2/M Checkpoint Bypass Repair_Inhibition->Checkpoint_Bypass Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Bypass->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Proposed signaling pathway for this compound and Gemcitabine synergy.

G Start Discrepancy Observed: In Vitro Synergy vs. In Vivo Inefficacy PK_PD 1. Evaluate Pharmacokinetics (PK) & Pharmacodynamics (PD) Start->PK_PD PK_PD_Q Is the in vivo drug exposure (AUC, Cmax) at the tumor site sufficient to inhibit Chk1? PK_PD->PK_PD_Q TME 2. Assess Tumor Microenvironment (TME) Factors TME_Q Does the TME confer resistance? (e.g., hypoxia, stromal barriers) TME->TME_Q Dosing 3. Re-evaluate Dosing and Schedule Dosing_Q Is the MTD in vivo lower than the required therapeutic dose? Dosing->Dosing_Q Model 4. Refine Preclinical Model Model_Q Does the preclinical model (e.g., organoid) lack key resistance features? Model->Model_Q PK_PD_Q->TME  Yes PK_PD_Action Action: Measure tumor drug levels. Confirm target engagement in vivo. PK_PD_Q->PK_PD_Action No   TME_Q->Dosing  Yes TME_Action Action: Use syngeneic models. Co-culture with stromal/immune cells. TME_Q->TME_Action No   Dosing_Q->Model  Yes Dosing_Action Action: Test alternative schedules (e.g., BID vs QD, metronomic). Dosing_Q->Dosing_Action No   Model_Action Action: Develop more complex models (e.g., patient-derived xenografts).

References

Validation & Comparative

A Comparative In Vitro Analysis of CHK1 Inhibitors: LY2880070 Versus Prexasertib (LY2606368)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors, LY2880070 and prexasertib (also known as LY2606368). Both compounds are potent ATP-competitive inhibitors of CHK1, a critical regulator of the DNA damage response (DDR) and cell cycle progression. Their inhibition leads to the abrogation of DNA damage-induced cell cycle arrest, forcing cells with damaged DNA into mitosis and ultimately inducing apoptosis, a process often referred to as "mitotic catastrophe". This guide summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Mechanism of Action and Cellular Effects

This compound and prexasertib share a primary mechanism of action: the inhibition of CHK1 kinase activity.[1][2] Prexasertib has also been shown to inhibit checkpoint kinase 2 (CHK2), albeit to a lesser extent.[3] By inhibiting CHK1, these molecules prevent the phosphorylation of its downstream targets, such as CDC25 phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs) and forces cells to enter mitosis despite the presence of DNA damage. This disruption of the G2/M checkpoint is a key aspect of their anticancer activity, particularly in p53-deficient tumors that are heavily reliant on this checkpoint for DNA repair.[4]

In vitro studies have demonstrated that both inhibitors can induce markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), and trigger apoptotic cell death.[4][5]

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and prexasertib across various cancer cell lines and patient-derived organoids. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate publications.

Table 1: In Vitro IC50 Values of this compound

Cell Line/OrganoidCancer TypeIC50 (nM)Reference
PT-4 OrganoidPancreatic Ductal Adenocarcinoma38[2]
PT-6 OrganoidPancreatic Ductal Adenocarcinoma91[2]
Chk1 Kinase Assay-< 1[6]

Table 2: In Vitro IC50 Values of Prexasertib (LY2606368)

Cell LineCancer TypeIC50 (nM)Reference
OVCAR3High-Grade Serous Ovarian Cancer~10[4]
OV90High-Grade Serous Ovarian Cancer~10[4]
PEO1High-Grade Serous Ovarian Cancer~6[4]
PEO4High-Grade Serous Ovarian Cancer~49[4]
ES2Ovarian Cancer~1-10[1]
KURAMOCHIOvarian Cancer~1-10[1]
TOV112DOvarian Cancer~1-10[1]
JHOS2Ovarian Cancer8400[1]
SUIT-2Pancreatic Cancer30.8[2]
BV-173B-cell Acute Lymphoblastic Leukemia6.33[7]
NALM-6B-cell Acute Lymphoblastic Leukemia~30[7]
REHB-cell Acute Lymphoblastic Leukemia96.7[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

CHK1 Inhibition Signaling Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 CHK1 Inhibition cluster_3 Consequences of CHK1 Inhibition DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_Activation CHK1 Activation ATR_ATM->CHK1_Activation CDC25_Inhibition CDC25 Phosphorylation (Inhibition) CHK1_Activation->CDC25_Inhibition CDC25_Active CDC25 Active CDK_Inhibition CDK1/2 Inhibition CDC25_Inhibition->CDK_Inhibition Cell_Cycle_Arrest G2/M Arrest CDK_Inhibition->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows for DNA Repair LY2880070_Prexasertib This compound or Prexasertib LY2880070_Prexasertib->CHK1_Activation Inhibits CDK_Active CDK1/2 Active CDC25_Active->CDK_Active Mitotic_Entry Premature Mitotic Entry CDK_Active->Mitotic_Entry Apoptosis Apoptosis Mitotic_Entry->Apoptosis

Caption: CHK1 Inhibition Signaling Pathway.

Experimental Workflow: Cell Viability Assay Seed_Cells Seed cells in 96-well plates Drug_Treatment Treat with serial dilutions of This compound or Prexasertib Seed_Cells->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Add_Reagent Add viability reagent (e.g., XTT, CellTiter-Glo) Incubation->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Data_Analysis Calculate IC50 values Measure_Signal->Data_Analysis

Caption: Experimental Workflow: Cell Viability Assay.

Experimental Workflow: Western Blot Analysis Cell_Treatment Treat cells with inhibitor (e.g., 24 hours) Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., p-CHK1, γH2AX, Cleaved PARP) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal with ECL Secondary_Antibody->Detection

Caption: Experimental Workflow: Western Blot Analysis.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols based on published studies and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound or prexasertib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For XTT assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.

    • For CellTiter-Glo® Luminescent Cell Viability Assay: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • XTT: Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.

    • CellTiter-Glo®: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the DNA damage response and apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or prexasertib at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, cleaved PARP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the western blot analysis. Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the inhibitors for the desired time. Harvest both the supernatant and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

Both this compound and prexasertib (LY2606368) are potent inhibitors of CHK1 with demonstrated in vitro efficacy in inducing cell death in cancer cells. Prexasertib has been more extensively characterized in the public domain literature across a wider range of cancer cell lines, showing low nanomolar IC50 values in many sensitive lines. The available data for this compound also indicates high potency. The choice between these inhibitors for research purposes may depend on the specific cancer type being studied and the desired kinase selectivity profile. The provided protocols offer a starting point for the in vitro evaluation and comparison of these and other CHK1 inhibitors. Further head-to-head studies would be beneficial for a more direct comparison of their in vitro and in vivo activities.

References

A Comparative Guide to CHK1 Inhibitors: LY2880070 vs. SRA737

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy, particularly in tumors with high replication stress. This guide provides a detailed comparison of two prominent CHK1 inhibitors, LY2880070 and SRA737, focusing on their selectivity, potency, and the experimental frameworks used to characterize them. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

At a Glance: Potency and Selectivity

A summary of the key quantitative data for this compound and SRA737 is presented below, highlighting their potency against their primary target, CHK1, and their selectivity profile against other kinases.

ParameterThis compoundSRA737
Primary Target Checkpoint Kinase 1 (CHK1)Checkpoint Kinase 1 (CHK1)
Potency (CHK1 IC50) 0.5 nM, < 1 nM[1][2]1.3 nM, 1.4 nM[3][4]
Cellular Potency (IC50) 38 nM, 91 nM (in organoids)[1]30-220 nM (in various cell lines)[3][4]
Selectivity Described as a "selective" inhibitor.[5]>1,000-fold selective vs. CHK2 and CDK1.[3] At least 93-fold selective vs. a panel of 124 kinases.[6][7]
Known Off-Targets (IC50) Not explicitly detailed in the provided search results.ERK8 (130 nM), PKD1 (298 nM), RSK2 (361 nM), RSK1 (362 nM)[4]

The CHK1 Signaling Pathway: A Central Role in DNA Damage Response

Both this compound and SRA737 exert their therapeutic effect by inhibiting CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Understanding this pathway is crucial for appreciating the mechanism of action of these inhibitors.

In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates several downstream targets, including the cell division cycle 25 (CDC25) phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G2/M checkpoint. This pause allows time for DNA repair. By inhibiting CHK1, this compound and SRA737 abrogate this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

CHK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits Apoptosis Mitotic Catastrophe / Apoptosis CHK1->Apoptosis prevents Inhibitors This compound / SRA737 Inhibitors->CHK1 inhibit CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDKs->Cell_Cycle_Arrest promotes progression past DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: The CHK1 signaling pathway in response to DNA damage.

Experimental Methodologies

The following sections detail the experimental protocols typically employed to determine the potency and selectivity of CHK1 inhibitors like this compound and SRA737.

Biochemical Assays for Potency (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified CHK1 by 50%.

General Protocol (e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Recombinant human CHK1 enzyme is diluted to a working concentration in a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

    • A specific peptide substrate for CHK1 and ATP are prepared in the kinase buffer.

    • The test inhibitor (this compound or SRA737) is serially diluted to create a range of concentrations.

  • Kinase Reaction:

    • The kinase reaction is initiated by mixing the CHK1 enzyme, the substrate/ATP mixture, and the various concentrations of the inhibitor in a microplate.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Signal Detection:

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured. In the ADP-Glo™ assay, ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

    • The luminescence is read using a plate reader.

  • Data Analysis:

    • The luminescent signal is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays for Potency and Mechanism of Action

Objective: To assess the inhibitor's activity within a cellular context, confirming target engagement and downstream effects.

1. Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, SRB Assay):

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or SRA737 for a specified duration (e.g., 72-96 hours).[8]

  • Viability Measurement:

    • CellTiter-Glo®: This luminescent assay measures ATP levels, which correlate with the number of viable cells. The reagent is added to the wells, and luminescence is measured.[8]

    • Sulforhodamine B (SRB) Assay: Cells are fixed, and the total protein content is stained with SRB dye. The absorbance is then measured.[3]

  • Data Analysis: The IC50 value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. Western Blotting for Target Engagement:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period. Subsequently, cells are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total CHK1 and phosphorylated CHK1 (p-CHK1), as well as downstream markers of DNA damage like γH2AX.[1]

  • Detection: Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized. A decrease in p-CHK1 levels indicates target engagement.

3. Micronuclei Assay for Genotoxicity:

  • Cell Treatment: Cells are treated with the inhibitor.

  • Cytokinesis Block: Cytochalasin B is added to arrest cytokinesis, leading to the accumulation of binucleated cells.[8]

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained to visualize the nuclei and micronuclei.

  • Analysis: The frequency of micronuclei, which are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes, is quantified as a measure of DNA damage.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel CHK1 inhibitor, from initial biochemical screening to cell-based validation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Screen Initial Biochemical Screen (e.g., ADP-Glo) IC50_Determination IC50 Determination (Dose-Response) Biochem_Screen->IC50_Determination Kinome_Scan Kinome Selectivity Profiling IC50_Determination->Kinome_Scan Cell_Viability Cell Viability/Proliferation (e.g., CellTiter-Glo, SRB) Kinome_Scan->Cell_Viability Proceed with potent and selective compounds Target_Engagement Target Engagement (Western Blot for p-CHK1) Cell_Viability->Target_Engagement Downstream_Effects Downstream Effects (Micronuclei Assay, γH2AX) Target_Engagement->Downstream_Effects

Caption: A generalized experimental workflow for CHK1 inhibitor characterization.

This guide provides a foundational comparison of this compound and SRA737 based on currently available data. Further head-to-head studies, particularly comprehensive kinome-wide selectivity profiling for this compound, would be invaluable for a more complete understanding of their comparative therapeutic potential.

References

Off-Target Kinase Profile of LY2880070: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target kinase profile of a compound is critical for predicting potential side effects and identifying opportunities for polypharmacology. While a detailed, publicly available off-target kinase profile for the CHK1 inhibitor LY2880070 is not currently available in the reviewed literature, this guide provides a comparative analysis of other clinical-stage CHK1 inhibitors to offer insights into the expected selectivity and potential off-target effects within this class of molecules.

This compound is recognized as a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1) with a half-maximal inhibitory concentration (IC50) of less than 1 nM[1][2]. Its primary therapeutic rationale lies in its ability to sensitize cancer cells to DNA-damaging agents[2]. However, as with most kinase inhibitors, absolute specificity is rare. To provide a relevant framework for understanding the potential off-target profile of this compound, this guide details the off-target profiles of three other well-characterized CHK1 inhibitors: prexasertib (LY2606368), MK-8776, and SRA737.

Comparative Off-Target Kinase Profiles of CHK1 Inhibitors

The following table summarizes the inhibitory activity of prexasertib, MK-8776, and SRA737 against their primary target, CHK1, and key off-target kinases. This data is compiled from published in vitro kinase assays and provides a quantitative basis for comparing their selectivity.

Kinase Prexasertib (LY2606368) IC50 (nM)MK-8776 IC50 (nM)SRA737 IC50 (nM)
CHK1 2.531.4
CHK25>3,000>3,000
CDK2-150>3,000
RSK16-362
RSK24-361
ERK8--130
PKD1--298

Data compiled from a comparative study of CHK1 inhibitors.[3][4][5]

Key Observations:

  • High Potency against CHK1: All three inhibitors demonstrate high potency against their intended target, CHK1, with IC50 values in the low nanomolar range.

  • Variable Selectivity against CHK2: Prexasertib (LY2606368) shows significant inhibitory activity against CHK2, while MK-8776 and SRA737 are highly selective for CHK1 over CHK2[3][4][5]. This highlights a key differentiating feature among CHK1 inhibitors.

  • CDK2 Inhibition as a Potential Off-Target Effect: MK-8776 exhibits off-target activity against CDK2 at concentrations approximately 50-fold higher than its IC50 for CHK1[3][4][5]. Inhibition of CDK2 has been linked to distinct cellular effects, including transient protection from growth inhibition at higher concentrations of the inhibitor[3][4][5].

  • Broader Off-Target Profile of SRA737: While highly selective against CHK2 and CDK1, SRA737 shows inhibitory activity against other kinases such as RSK1, RSK2, ERK8, and PKD1 at higher concentrations[6][7].

Experimental Protocols

The determination of an off-target kinase profile is a crucial step in drug development. Several methodologies are employed to assess the selectivity of kinase inhibitors.

Kinome Scanning (e.g., KINOMEscan™)

A widely used method for comprehensive kinase inhibitor profiling is competitive binding assays, such as the KINOMEscan™ platform. This in vitro assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified, recombinant kinases[8].

Brief Protocol:

  • A test compound is incubated with a specific kinase and a proprietary, immobilized ligand that binds to the active site of the kinase.

  • The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test compound.

  • The results are typically expressed as a percentage of control, indicating the degree of displacement by the test compound. A lower percentage of control signifies stronger binding of the compound to the kinase.

  • This process is repeated for a large panel of kinases (often over 400) to generate a comprehensive selectivity profile.

In Situ Kinase Profiling (e.g., KiNativ™)

To understand kinase inhibitor engagement within a more physiologically relevant context, in situ profiling methods are employed. These techniques assess the binding of an inhibitor to kinases within a cellular lysate or even in live cells, which accounts for factors like cellular ATP concentrations that can influence inhibitor potency.

Brief Protocol (KiNativ™):

  • Live cells or cell lysates are incubated with the test inhibitor at various concentrations.

  • A biotinylated, irreversible ATP probe is then added. This probe covalently labels the ATP binding site of active kinases.

  • The inhibitor competes with the probe for binding to the kinases.

  • After labeling, the proteome is digested, and the biotinylated peptides (from the labeled kinases) are enriched.

  • Quantitative mass spectrometry is used to identify and quantify the labeled peptides, providing a measure of inhibitor occupancy for a large number of kinases simultaneously[9].

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical kinase profiling workflow, the CHK1 signaling pathway, and a comparison of inhibitor selectivity.

G cluster_0 Biochemical Kinase Profiling A Test Compound C Competitive Binding Assay (e.g., KINOMEscan) A->C B Kinase Panel (e.g., >400 kinases) B->C D Quantification of Binding C->D E Selectivity Profile (Kinome Map) D->E

Caption: Workflow for biochemical off-target kinase profiling.

G cluster_0 CHK1 Signaling Pathway A DNA Damage B ATR/ATRIP A->B activates C CHK1 B->C phosphorylates & activates D Cell Cycle Arrest (G2/M Checkpoint) C->D promotes E DNA Repair C->E facilitates D->E allows time for F Apoptosis (if repair fails) E->F G This compound (CHK1 Inhibitor) G->C inhibits

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

G cluster_0 Selectivity Comparison of CHK1 Inhibitors A High Potency (Low nM IC50) E CHK1 B Prexasertib (LY2606368) B->E F CHK2 B->F Inhibits C MK-8776 C->E G CDK2 C->G Inhibits D SRA737 D->E H Other Kinases (e.g., RSK, ERK8) D->H Inhibits

Caption: Comparative selectivity of prominent CHK1 inhibitors.

References

Validating LY2880070 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of LY2880070, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). We will explore its performance in relation to other well-characterized Chk1 inhibitors: Prexasertib (LY2606368), MK-8776, and SRA737. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Introduction to this compound and Chk1 Inhibition

This compound is an orally active, ATP-competitive inhibitor of Chk1 with a high degree of potency (IC50 < 1 nM in cell-free assays)[1]. Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated, leading to cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound prevents this repair process, leading to an accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, apoptotic cell death in cancer cells. This mechanism of action makes Chk1 inhibitors like this compound promising anti-cancer agents, particularly in combination with DNA-damaging chemotherapies.

Comparative Analysis of Chk1 Inhibitors

The following tables summarize the in vitro potency of this compound and other selected Chk1 inhibitors across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorCell LineIC50 (nM)Reference
This compound -< 1 (cell-free)[1]
Prexasertib (LY2606368)TNBC cell lines0.32 - 117.3[2]
Prexasertib (LY2606368)Ovarian cancer cell lines1 - 10[3]
MK-8776MDA-MB-231 (TNBC)9403[4]
MK-8776BT-549 (TNBC)17600[4]
MK-8776CAL-51 (TNBC)2102[4]
SRA737HT29 (Colon)30 - 220 (G2 checkpoint abrogation)[5]
SRA737SW620 (Colon)30 - 220 (G2 checkpoint abrogation)[5]
SRA737MiaPaCa-2 (Pancreatic)30 - 220 (G2 checkpoint abrogation)[5]
SRA737Calu6 (Lung)30 - 220 (G2 checkpoint abrogation)[5]

Key Experiments for Validating Target Engagement

Validating that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in drug development. The following are key experimental approaches to confirm the cellular target engagement of this compound.

Western Blot Analysis of Chk1 Phosphorylation and Downstream Markers

Principle: Inhibition of Chk1 activity by this compound can be monitored by assessing the phosphorylation status of Chk1 itself and downstream markers of DNA damage. A key pharmacodynamic marker is the inhibition of Chk1 autophosphorylation at Serine 296. Furthermore, the accumulation of DNA damage due to Chk1 inhibition can be visualized by the phosphorylation of histone H2AX at Serine 139 (γH2AX).

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MDA-MB-231) and allow them to adhere overnight. Treat the cells with a dose-response of this compound or other Chk1 inhibitors for a specified time (e.g., 24 hours). A DNA-damaging agent like doxorubicin or gemcitabine can be used to induce Chk1 activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and γH2AX overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection reagent.

Expected Outcome: Treatment with this compound is expected to decrease the levels of phospho-Chk1 (Ser345) while increasing the levels of the DNA damage marker γH2AX.

Cellular Thermal Shift Assay (CETSA)

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly assess the physical binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Chk1 in the supernatant by Western blotting or other protein detection methods.

Expected Outcome: In the presence of this compound, Chk1 should exhibit increased thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Cell Viability and Proliferation Assays

Principle: As a consequence of Chk1 inhibition and subsequent cell cycle arrest and apoptosis, this compound is expected to reduce cell viability and proliferation. This can be quantified using various assays.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other Chk1 inhibitors for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms and experimental procedures described, the following diagrams have been generated using the Graphviz DOT language.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates Chk1 Chk1 ATR_ATM->Chk1 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces Apoptosis Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for This compound This compound This compound->Chk1 inhibits

Chk1 Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-Chk1, γH2AX) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Experimental Workflow for Western Blot Analysis.

CETSA_Workflow Cell_Treatment 1. Cell Treatment (Vehicle vs. This compound) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot for Chk1 Supernatant_Collection->Western_Blot

Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between LY2880070 and Other Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies remains a critical hurdle in oncology. Checkpoint kinase 1 (Chk1) inhibitors, a class of drugs that disrupt the DNA damage response and induce synthetic lethality in cancer cells, are no exception. This guide provides a comparative analysis of cross-resistance between the novel Chk1 inhibitor LY2880070 and other agents in its class. By examining the available experimental data and underlying mechanisms, we aim to provide a resource for researchers navigating the complexities of Chk1 inhibitor resistance.

Comparative Analysis of Chk1 Inhibitor Cross-Resistance

While direct experimental data on cross-resistance involving this compound is limited in the public domain, valuable insights can be drawn from studies on other well-characterized Chk1 inhibitors. A pivotal study on prexasertib (LY2606368), another potent Chk1 inhibitor, provides a framework for understanding potential cross-resistance profiles.

In a study utilizing high-grade serous ovarian cancer (HGSOC) cell lines, resistance to prexasertib was developed in OVCAR5 and OVCAR8 cells, creating the prexasertib-resistant (PrexR) sublines OVCAR5R and OVCAR8R. These resistant lines were then evaluated for their sensitivity to another Chk1 inhibitor, AZD7762. The results demonstrated clear cross-resistance between these two agents.

Table 1: Cross-Resistance Between Prexasertib and AZD7762 in Ovarian Cancer Cell Lines

Cell LineIC50 Prexasertib (nM)Fold Resistance (Prexasertib)IC50 AZD7762 (µM)Fold Resistance (AZD7762)
OVCAR57.5-0.4-
OVCAR5R>3000>4006.015
OVCAR85.4-0.7-
OVCAR8R>3000>5552.63.7

Data sourced from Nair et al., 2020.

The significant increase in the half-maximal inhibitory concentration (IC50) for both prexasertib and AZD7762 in the resistant cell lines indicates that the mechanism of resistance to prexasertib also confers resistance to AZD7762. This suggests a shared mechanism of action or a resistance mechanism that is common to this class of inhibitors.

Conversely, another study investigating acquired resistance to prexasertib (LY2606368) found that it resulted in only limited cross-resistance to other Chk1 inhibitors, MK-8776 and SRA737.[1] This highlights that cross-resistance profiles can be dependent on the specific inhibitor, the cancer type, and the acquired resistance mechanisms.

Mechanisms of Resistance to Chk1 Inhibitors

The development of resistance to Chk1 inhibitors is a multifaceted process. Understanding these mechanisms is crucial for predicting and overcoming cross-resistance.

Key Mechanisms of Resistance:

  • Downregulation of Chk1 Expression: A primary mechanism of acquired resistance is the reduced expression of the Chk1 protein itself. This can occur through various cellular processes, including decreased transcription or increased protein degradation. For instance, downregulation of the deubiquitinating enzyme USP1, which stabilizes Chk1, can lead to increased Chk1 degradation and subsequent resistance.

  • Alterations in Upstream Signaling: Reduced activity of proteins that activate Chk1 can also confer resistance. Claspin, an essential adaptor protein for Chk1 activation by its upstream kinase ATR, has been shown to be downregulated in some Chk1 inhibitor-resistant models.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of Chk1. The PI3K/AKT pathway is a frequently observed compensatory pathway that, when activated, can promote cell survival despite Chk1 inhibition.

  • Prolonged G2 Cell Cycle Delay: In the case of prexasertib resistance in HGSOC, a key mechanism was the induction of a prolonged G2 cell cycle delay.[2] This was associated with lower CDK1/CyclinB1 activity, which prevented the cells from entering mitotic catastrophe, a common outcome of effective Chk1 inhibition.[2]

These mechanisms, if activated in response to this compound, could potentially lead to cross-resistance with other Chk1 inhibitors that are susceptible to the same cellular adaptations.

Chk1 Signaling Pathway and Points of Resistance

The following diagram illustrates the central role of Chk1 in the DNA damage response and highlights potential points where resistance can emerge.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Chk1 Inhibition & Resistance cluster_2 Mechanisms of Resistance DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Claspin Claspin Claspin->Chk1 Activation CDC25 CDC25 Chk1->CDC25 Inhibition CDK CDK CDC25->CDK Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK->Mitotic_Catastrophe Uncontrolled Activation DNA_Repair DNA Repair This compound This compound & Other Chk1 Inhibitors This compound->Chk1 Inhibition Reduced_Chk1 Reduced Chk1 Expression/Activity (e.g., ↓USP1, ↓Claspin) Reduced_Chk1->Chk1 Bypass_Pathways Activation of Bypass Pathways (e.g., PI3K/AKT) Bypass_Pathways->Mitotic_Catastrophe Inhibition G2_Delay Prolonged G2 Delay (↓CDK1/CyclinB1) G2_Delay->Mitotic_Catastrophe Prevention

References

A Comparative Guide to CHK1 Inhibitors: LY2880070 and GDC-0575 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, LY2880070 and GDC-0575, with a focus on their application in combination with the chemotherapeutic agent gemcitabine. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance and potential therapeutic applications.

Introduction: The Role of CHK1 Inhibition in Cancer Therapy

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1] Many cancer cells, particularly those with mutations in tumor suppressor genes like TP53, rely heavily on the CHK1-mediated checkpoint for survival, especially when challenged with DNA-damaging agents.

Inhibiting CHK1 in combination with chemotherapy, such as gemcitabine, represents a promising anti-cancer strategy. Gemcitabine induces DNA damage, and the subsequent inhibition of CHK1 prevents cancer cells from repairing this damage, ultimately leading to mitotic catastrophe and apoptosis.[2][3] this compound and GDC-0575 are two orally bioavailable, selective CHK1 inhibitors that have been investigated in clinical trials.[2][3]

Mechanism of Action and Signaling Pathway

Both this compound and GDC-0575 are potent and selective inhibitors of CHK1. They act by competitively binding to the ATP-binding site of the CHK1 enzyme, thereby preventing its kinase activity. This inhibition abrogates the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

CHK1_Inhibition_Pathway cluster_0 DNA Damaging Agent (e.g., Gemcitabine) cluster_1 CHK1 Inhibition DNA_Damage DNA Damage CHK1 CHK1 Activation DNA_Damage->CHK1 This compound This compound This compound->CHK1 GDC-0575 GDC-0575 GDC-0575->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) CHK1->Cell_Cycle_Arrest Phosphorylation of Cdc25 phosphatases Apoptosis Apoptosis CHK1->Apoptosis Inhibition prevents repair DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Mechanism of Action of CHK1 Inhibitors.

Comparative Preclinical and Clinical Data

While direct head-to-head comparative studies are not publicly available, this section summarizes key data from separate studies on this compound and GDC-0575.

In Vitro Potency
InhibitorTargetIC50Cell Line/SystemSource
This compound CHK10.5 nMNot specified[4]
GDC-0575 CHK1Not directly comparable data found in the same context.--

Note: IC50 values are highly dependent on the experimental conditions and should be compared with caution across different studies.

Clinical Combination Studies with Gemcitabine

Both inhibitors have been evaluated in Phase I clinical trials in combination with gemcitabine for the treatment of advanced solid tumors.

FeatureThis compound with GemcitabineGDC-0575 with Gemcitabine
Study Phase Phase Ib/IIPhase I
Patient Population Advanced or metastatic cancers, including a cohort with Ewing Sarcoma.[2][3]Refractory solid tumors.[2]
Dosing Regimen This compound: 50 mg orally twice daily on days 2-6, 9-13, and 16-20; Gemcitabine: 100 mg/m² intravenously on days 1, 8, and 15 of a 21-day cycle.[5]GDC-0575: 45 mg or 80 mg orally; Gemcitabine: 1000 mg/m² or 500 mg/m² intravenously.[2]
Common Adverse Events (Grade ≥3) Drug-related grade 3 adverse events occurred in 36% of patients in a pancreatic cancer cohort.[5]Neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%) (all grades).[2]
Efficacy In a pancreatic cancer cohort, no objective radiological responses were observed.[5] However, in vitro, the combination showed synergistic cytotoxicity in patient-derived organoids.[4] In an earlier Phase Ib study, a confirmed partial response was seen in an ovarian cancer patient.[3]Four confirmed partial responses were observed, with three of these in patients with TP53-mutated tumors.[2]
Pharmacokinetics Half-life (t1/2) of ~5 hours; not significantly affected by gemcitabine.[3]Maximum concentration reached within 2 hours; half-life (t1/2) of ~23 hours. No pharmacokinetic drug-drug interaction with gemcitabine.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

This compound and Gemcitabine Combination in Patient-Derived Organoids

Objective: To assess the in vitro efficacy of this compound in combination with gemcitabine in patient-derived organoids from metastatic pancreatic adenocarcinoma.

Methodology:

  • Organoid Culture: Patient-derived tumor biopsies were used to establish organoid cultures.

  • Drug Treatment: Organoids were treated with varying concentrations of this compound, gemcitabine, or the combination of both.

  • Viability Assay: Cell viability was assessed after 10 days of treatment using the CellTiter-Glo 3D Cell Viability Assay.

  • Synergy Analysis: The synergistic effect of the drug combination was determined using the Bliss synergy model.

  • Biomarker Analysis: Western blotting was performed on organoid lysates after 24-hour drug exposure to assess markers of DNA damage and replication stress (e.g., pKAP1, pRPA32, and γH2AX).[4]

Organoid_Experiment_Workflow Biopsy Patient Tumor Biopsy Organoid_Culture Establish Patient-Derived Organoid Culture Biopsy->Organoid_Culture Drug_Treatment Treat with this compound, Gemcitabine, or Combination Organoid_Culture->Drug_Treatment Viability_Assay Assess Cell Viability (10 days) Drug_Treatment->Viability_Assay Western_Blot Analyze DNA Damage Markers (24 hours) Drug_Treatment->Western_Blot Synergy_Analysis Determine Synergy Viability_Assay->Synergy_Analysis

Workflow for in vitro combination studies.
GDC-0575 and Gemcitabine Phase I Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.

Methodology:

  • Study Design: A Phase I, open-label, dose-escalation study.

  • Patient Enrollment: Patients with refractory solid tumors were enrolled.

  • Treatment Arms:

    • Arm 1: GDC-0575 monotherapy.

    • Arm 2: GDC-0575 in combination with gemcitabine.

  • Dosing:

    • Arm 2a: Gemcitabine 1000 mg/m² IV followed by GDC-0575 45 mg orally.

    • Arm 2b: Gemcitabine 500 mg/m² IV followed by GDC-0575 80 mg orally.

  • Assessments: Safety, tolerability, pharmacokinetics, anti-tumor activity (RECIST criteria), and pharmacodynamic modulation of the CHK1 pathway were evaluated.[2]

GDC-0575_Clinical_Trial_Design cluster_0 Dose Escalation Stage Enrollment Patient Enrollment (Refractory Solid Tumors) Arm1 Arm 1: GDC-0575 Monotherapy Enrollment->Arm1 Arm2 Arm 2: GDC-0575 + Gemcitabine Enrollment->Arm2 StageII Stage II: Disease-Specific Cohorts Arm1->StageII Arm2->StageII Assessments Safety, PK, Efficacy, and PD Assessments StageII->Assessments

GDC-0575 Phase I Trial Schema.

Summary and Conclusion

Both this compound and GDC-0575 are potent CHK1 inhibitors that have shown promise in combination with gemcitabine in early clinical development.

  • This compound has a shorter half-life, potentially allowing for more flexible dosing schedules to manage toxicity.[3] While a Phase I expansion cohort in pancreatic cancer did not show objective responses, promising in vitro activity in patient-derived organoids suggests that further investigation into patient selection biomarkers is warranted.[4][5]

  • GDC-0575 has a longer half-life and has demonstrated preliminary anti-tumor activity in combination with gemcitabine, particularly in tumors with TP53 mutations.[2] The combination was associated with manageable hematological toxicities.[2]

The choice between these agents for future clinical development may depend on the specific tumor type, the genetic background of the tumor (e.g., TP53 status), and the desired pharmacokinetic profile to optimize the therapeutic window when combined with other agents. Further studies, including direct comparative trials, are needed to definitively establish the superior agent for specific indications. This guide provides a foundation for researchers to understand the current landscape of these two CHK1 inhibitors and to inform the design of future preclinical and clinical investigations.

References

Analysis of LY2880070 in Clinical Trial NCT02632448: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the clinical trial NCT02632448, which investigated the safety and efficacy of the CHK1 inhibitor LY2880070, both as a monotherapy and in combination with gemcitabine, in patients with advanced or metastatic solid tumors. The information is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the available clinical data, experimental protocols, and relevant biological pathways.

Overview of this compound

This compound is an orally available, selective, and ATP-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in cell cycle checkpoint control and DNA repair.[1][2] By inhibiting Chk1, this compound prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism of action suggests that this compound could have both direct antineoplastic effects and the potential to sensitize tumor cells to DNA-damaging agents like gemcitabine.[1][2]

Clinical Trial NCT02632448 Design

NCT02632448 was a Phase 1b/2a, open-label, multicenter study designed to evaluate the safety, efficacy, and pharmacokinetics of this compound.[3][4] The trial consisted of multiple parts, including dose-escalation arms for this compound as a monotherapy and in combination with gemcitabine, as well as an expansion cohort for specific cancer types.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02632448 trial, comparing the monotherapy and combination therapy arms.

Table 1: Pharmacokinetic and Safety Profile of this compound Monotherapy
ParameterValueReference
Maximum Tolerated Dose (MTD)200 mg BID[5]
Mean Half-life (t½)5.35 (± 2.3) hours[5]
AUC (200 mg BID)3271.4 h∙ng/mL[5]
Cmax (200 mg BID)350.0 ng/mL[5]
Dose-Limiting ToxicitiesVomiting, nausea, fatigue[5]
Table 2: Clinical Efficacy of this compound Monotherapy vs. Combination Therapy
Treatment ArmClinical Benefit RateObjective ResponsesPatient PopulationReference
This compound Monotherapy16% (Stable Disease)5 cases of stable diseaseAdvanced/Metastatic Cancer[3]
This compound + Gemcitabine25%1 Partial Response, 7 cases of stable diseaseAdvanced/Metastatic Cancer[3]
Table 3: Outcomes in the Metastatic Pancreatic Adenocarcinoma (PDAC) Expansion Cohort (this compound + Gemcitabine)
ParameterValueReference
Number of Patients11[6][7]
Drug-Related Grade 3 Adverse Events36% (4 patients)[6][7]
Objective Radiological Responses0[6][8]
Median Time to Discontinuation3.2 months[6][8]

Experimental Protocols

This compound Monotherapy Dosing Regimen

In the monotherapy dose-escalation arm, patients with advanced or metastatic cancers received this compound orally in 21-day cycles.[5] The study explored multiple ascending doses, with the maximum tolerated dose determined to be 200 mg administered twice daily (BID).[5] A 400 mg once-daily (QD) dose was not well-tolerated due to adverse events correlated with the maximum plasma concentration (Cmax), such as nausea, vomiting, and fatigue.[5] The BID dosing schedule maintained a similar total daily exposure (AUC) while lowering the Cmax, thereby improving tolerability.[5]

This compound in Combination with Gemcitabine

In the combination arm, this compound was administered with gemcitabine to patients with advanced or metastatic cancer.[3][9] The recommended Phase 2 dose was established at 50 mg of this compound BID on days 2-6, 9-13, and 16-20, in combination with 100 mg/m² of gemcitabine administered intravenously on days 1, 8, and 15 of a 21-day cycle.[6][8]

Patient-Derived Organoid Modeling

For the metastatic pancreatic adenocarcinoma cohort, pre-treatment tumor biopsies were obtained to generate patient-derived organoid cultures.[6][8] These organoids were used for in vitro drug sensitivity testing and biomarker analysis. The cultures were exposed to graded concentrations of this compound, gemcitabine, or the combination for 24 hours to assess treatment-induced upregulation of replication stress and DNA damage biomarkers such as pKAP1, pRPA32, and γ-H2AX.[6][8]

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Chk1 Chk1 ATR_ATM->Chk1 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces Apoptosis Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Cycle_Arrest->Apoptosis prevents This compound This compound This compound->Chk1 inhibits

Caption: Mechanism of action of this compound in inhibiting the DNA damage response pathway.

Experimental Workflow for Patient-Derived Organoid Analysis

G Biopsy Tumor Biopsy from PDAC Patient Organoid Generation of Patient-Derived Organoids Biopsy->Organoid Drug_Treatment Drug Treatment (this compound, Gemcitabine, Combination) Organoid->Drug_Treatment Sensitivity_Testing Drug Sensitivity Testing (10-day exposure) Drug_Treatment->Sensitivity_Testing Biomarker_Analysis Biomarker Analysis (24-hour exposure) Drug_Treatment->Biomarker_Analysis Results In Vitro Efficacy Data Sensitivity_Testing->Results Western_Blot Western Blot for pKAP1, pRPA32, γ-H2AX Biomarker_Analysis->Western_Blot Fork_Stability Replication Fork Stability Assay Biomarker_Analysis->Fork_Stability Western_Blot->Results Fork_Stability->Results

Caption: Workflow for the in vitro analysis of this compound and gemcitabine using patient-derived organoids.

Comparison and Alternatives

The primary alternative and combination agent investigated in NCT02632448 was the nucleoside analog gemcitabine, a standard-of-care chemotherapy for several cancers, including pancreatic cancer. The rationale for the combination is that gemcitabine induces DNA damage, which is then potentiated by the inhibition of Chk1-mediated DNA repair by this compound.

The clinical trial data indicates that while the combination of this compound and gemcitabine was tolerable at the determined doses, it did not demonstrate significant clinical activity in a heavily pre-treated metastatic pancreatic cancer population.[6][8] No objective radiological responses were observed in this cohort.[6][8] However, there was a modest clinical benefit rate of 25% in the broader advanced/metastatic cancer population, which included one partial response in a patient with ovarian cancer.[3][9]

Interestingly, the in vitro studies using patient-derived organoids from two pancreatic cancer patients showed strong sensitivity to the gemcitabine/LY2880070 combination.[6][8] This suggests that while the drug combination can be effective at a cellular level, translating this efficacy to clinical benefit in patients may be challenging, potentially due to factors such as drug delivery, tumor microenvironment, or acquired resistance mechanisms in heavily treated patients.[6][8]

References

A Comparative Guide to Pharmacodynamic Biomarkers for Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacodynamic (PD) biomarkers for evaluating the in-vitro and in-vivo activity of Checkpoint Kinase 1 (Chk1) inhibitors. The information is supported by experimental data to aid in the selection and application of these biomarkers in preclinical and clinical research.

Introduction to Chk1 Inhibition

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest to allow time for DNA repair.[1][2] Many cancer cells have defects in other cell cycle checkpoints, such as p53, making them highly dependent on the Chk1 pathway for survival.[3] Therefore, inhibiting Chk1 can selectively induce cell death in cancer cells, particularly in combination with DNA-damaging agents.[3] Several small molecule Chk1 inhibitors have been developed and are in various stages of clinical investigation.[4][5][6]

Robust pharmacodynamic biomarkers are essential for the clinical development of Chk1 inhibitors to confirm target engagement, optimize dosing schedules, and assess biological activity.[7] This guide focuses on the most common PD biomarkers used to evaluate Chk1 inhibitor efficacy.

Chk1 Signaling Pathway

Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1 at Serine 345 (S345), a key activation event.[2][3] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to initiate cell cycle arrest.[2] Chk1 inhibitors block this signaling cascade, leading to the abrogation of cell cycle checkpoints and often resulting in increased DNA damage and subsequent cell death.

Chk1_Signaling_Pathway cluster_upstream Upstream Activation cluster_chk1 Chk1 Regulation cluster_downstream Downstream Effects DNA Damage\nReplication Stress DNA Damage Replication Stress ATR ATR DNA Damage\nReplication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (S345) p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) activation Cdc25 Cdc25 p-Chk1 (S345)->Cdc25 inhibits Chk1 Inhibitors Chk1 Inhibitors Chk1 Inhibitors->p-Chk1 (S345) inhibits Cell Cycle Arrest Cell Cycle Arrest Cdc25->Cell Cycle Arrest promotes Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking (5% BSA in TBST) C->D E Primary Antibody Incubation (anti-pChk1 S345) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H Immunofluorescence_Workflow A Cell Seeding on Coverslips B Chk1 Inhibitor Treatment A->B C Fixation (4% PFA) B->C D Permeabilization (0.25% Triton X-100) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (anti-γH2AX) E->F G Secondary Antibody Incubation (Fluorescently-labeled) F->G H Counterstaining (DAPI) & Mounting G->H I Image Acquisition & Analysis H->I IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (HIER) A->B C Blocking Endogenous Peroxidase B->C D Blocking Non-specific Binding C->D E Primary Antibody Incubation (anti-pChk1 S345) D->E F Secondary Antibody Incubation (HRP-polymer) E->F G Chromogen Detection (DAB) F->G H Counterstaining (Hematoxylin) G->H I Dehydration & Mounting H->I J Image Analysis (H-Score) I->J

References

Safety Operating Guide

Proper Disposal Procedures for LY2880070: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of the investigational CHK1 inhibitor, LY2880070, is paramount. This document provides essential safety and logistical information, including operational and disposal protocols, to minimize risk and ensure responsible laboratory practices.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of cytotoxic and hazardous research chemicals, in accordance with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Handling Precautions

This compound is an orally active inhibitor of CHK1 and should be handled as a potentially hazardous compound.[7] All activities involving this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust or aerosols.[8] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and dual-layered chemotherapy-rated gloves, must be worn at all times.[9]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that all materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous chemical waste.[1] Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[3]

1. Waste Segregation at the Point of Generation:

  • Solid Waste: All contaminated solid waste, including unused or expired compound, contaminated PPE (gloves, gowns, etc.), bench paper, and plasticware, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10] The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and with the chemical name "this compound."[3][10]

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and shatter-proof hazardous waste container.[3] The container must be compatible with the solvents used and clearly labeled with the contents, including the full chemical names and approximate concentrations. Do not mix incompatible waste streams.[3]

  • Sharps Waste: All sharps, such as needles, syringes, and contaminated glass vials, must be disposed of immediately into a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."[9][11]

2. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.[3]

  • Do not overfill containers; they should be sealed when they are about three-quarters full.[1]

  • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[3]

3. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces.

  • A recommended procedure involves a three-step process:

    • Wipe the surface with a detergent solution.

    • Rinse with water.

    • Wipe with 70% isopropyl alcohol.[1]

  • All cleaning materials used in this process must be disposed of as hazardous waste.[1]

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.[3]

  • Hazardous chemical waste, particularly cytotoxic compounds, is typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[2][7][12]

Quantitative Data for this compound

The following table summarizes available quantitative data for this compound based on information from chemical suppliers.

PropertyValue
Solubility
- in DMSO≥ 76 mg/mL
- in Ethanol≥ 19 mg/mL
- in WaterInsoluble
Storage Conditions
- Powder-20°C for up to 3 years
- In solvent (-80°C)Up to 1 year
- In solvent (-20°C)Up to 1 month

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of handling and waste segregation outlined above are derived from standard protocols for managing cytotoxic and hazardous research chemicals. Adherence to your institution's specific protocols, which are developed in compliance with EPA and OSHA regulations, is mandatory.

CHK1 Signaling Pathway

This compound is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle checkpoints.[13] In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[14][15] Activated CHK1 then targets downstream effectors to induce cell cycle arrest, allowing time for DNA repair.[13][16] By inhibiting CHK1, this compound can prevent this cell cycle arrest, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.[17]

CHK1_Signaling_Pathway cluster_input DNA Damage cluster_pathway CHK1 Activation Pathway cluster_inhibitor Inhibition cluster_output Cellular Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR (Kinase) DNA_Damage->ATR Activates CHK1 CHK1 (Kinase) ATR->CHK1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis CHK1->Apoptosis Prevents (if repairable) This compound This compound This compound->CHK1 Inhibits DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows Time For

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

References

Essential Safety and Handling Guide for the Investigational Drug LY2880070

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling, Operation, and Disposal.

This guide provides essential safety and logistical information for the handling of LY2880070, an orally active CHK1 inhibitor. As an investigational drug with potential cytotoxic properties, it is imperative to handle this compound with stringent safety measures to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established guidelines for handling potent and cytotoxic compounds in a research setting.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to hazardous compounds. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required PPE Specifications & Best Practices
Weighing and Reconstituting Powder - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (N95 or higher)- Perform in a certified chemical fume hood or ventilated balance enclosure.- Use powder-free, ASTM D6978-tested chemotherapy gloves.- Ensure gown is disposable, lint-free, with a solid front and tight-fitting cuffs.- Safety goggles should provide a full seal around the eyes.- A surgical mask is not sufficient for respiratory protection from powders.
Handling Solutions - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields)- Handle within a chemical fume hood or biological safety cabinet.- Regularly inspect gloves for any signs of degradation or puncture.- Change gloves immediately if contamination is suspected.
Administering to Animals - Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields)- Utilize closed systems where feasible.- Be mindful of potential for splashes or aerosol generation.
Waste Disposal - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Handle all contaminated materials as hazardous cytotoxic waste.- Ensure waste containers are properly labeled and sealed.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk. The following steps outline the process for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear single chemotherapy gloves when handling the sealed container.

  • Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.

  • Follow supplier recommendations for storage temperature. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.

Preparation of Solutions
  • Preparation Environment : All manipulations of powdered this compound, including weighing and initial reconstitution, must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before beginning any work.

  • Reconstitution :

    • Carefully weigh the required amount of this compound powder.

    • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

    • Slowly add the solvent to the powder to avoid aerosolization.

    • Ensure the vial is securely capped before mixing.

  • Labeling : Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Management
  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Use a commercially available chemotherapy spill kit and follow its instructions.

  • Wear double chemotherapy gloves, a disposable gown, and eye protection during cleanup. For larger spills or spills of powder outside of a containment hood, respiratory protection is required.

  • Collect all contaminated materials in a designated cytotoxic waste container.

  • Thoroughly decontaminate the area with an appropriate cleaning agent.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.

Waste Stream Disposal Procedure
Contaminated PPE - Place all used gloves, gowns, and other disposable protective equipment in a designated, sealed, and clearly labeled cytotoxic waste container.
Empty Vials and Containers - Rinse empty vials with a suitable solvent three times. Collect the rinsate as hazardous waste.- Deface the label of the empty container.- Dispose of the rinsed container in the cytotoxic waste stream.
Unused or Expired Compound - Do not dispose of down the drain or in regular trash.- Dispose of as hazardous chemical waste according to your institution's environmental health and safety guidelines.
Contaminated Labware - Disposable labware (e.g., pipette tips, tubes) should be placed in the cytotoxic waste container.- Reusable labware should be decontaminated by soaking in an appropriate inactivating solution before washing.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and necessary precautions for working with this compound.

LY2880070_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task: - Weighing/Reconstituting Powder? - Handling Solution? start->assess_task powder_ppe Required PPE: - Double Chemo Gloves - Gown - Goggles - Respirator (N95+) assess_task->powder_ppe Powder solution_ppe Required PPE: - Double Chemo Gloves - Gown - Safety Glasses assess_task->solution_ppe Solution containment Work in Certified Containment: - Fume Hood - Ventilated Enclosure powder_ppe->containment solution_ppe->containment spill_check Spill Occurred? containment->spill_check spill_protocol Execute Spill Protocol: - Alert Others - Use Spill Kit - Decontaminate spill_check->spill_protocol Yes proceed Proceed with Experiment spill_check->proceed No spill_protocol->containment dispose_ppe Dispose of Contaminated PPE proceed->dispose_ppe dispose_waste Dispose of Sharps & Consumables proceed->dispose_waste cytotoxic_bin Cytotoxic Waste Container dispose_ppe->cytotoxic_bin dispose_waste->cytotoxic_bin

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY2880070
Reactant of Route 2
LY2880070

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.